Product packaging for Ametoctradin(Cat. No.:CAS No. 865318-97-4)

Ametoctradin

Cat. No.: B1667028
CAS No.: 865318-97-4
M. Wt: 275.39 g/mol
InChI Key: GGKQIOFASHYUJZ-UHFFFAOYSA-N
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Description

Ametoctradin is a member of the class of triazolopyrimidines that is [1,2,4]triazolo[1,5-a]pyrimidin-7-amine carrying additional ethyl and octyl substituents at positions 5 and 6 respectively. A fungicide for the control of late blight and downey mildew on potatoes and other crops including vines. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is a member of triazolopyrimidines and an aromatic amine.
an oomycete-specific fungicide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N5 B1667028 Ametoctradin CAS No. 865318-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2058203
Record name Ametoctradin
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Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

865318-97-4
Record name Ametoctradin
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Record name Ametoctradin
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Record name Ametoctradin
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Record name AMETOCTRADIN
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Foundational & Exploratory

Ametoctradin mechanism of action on oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ametoctradin on Oomycetes

Executive Summary

This compound is a highly effective fungicide belonging to the triazolopyrimidine chemical class, specifically developed for the control of plant pathogenic oomycetes, such as Phytophthora and Pythium species.[1] Its mode of action is centered on the disruption of mitochondrial respiration, a critical process for cellular energy production. This compound acts as a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[2][3] By binding to the Quinone outside (Qo) site of this complex, it blocks the electron transfer, leading to the collapse of the mitochondrial membrane potential and a drastic reduction in adenosine triphosphate (ATP) synthesis.[4][5] This energy depletion fatally disrupts essential life stages of oomycetes, particularly zoospore motility and germination.[5] this compound's unique binding mode confers a significant advantage in resistance management, as it does not exhibit cross-resistance with other Qo inhibitor (QoI) fungicides like strobilurins.[3][6]

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary molecular target of this compound is the cytochrome bc1 complex, an essential multi-subunit enzyme embedded in the inner mitochondrial membrane. This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is the driving force for ATP synthesis by ATP synthase.

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome b subunit within the bc1 complex.[2][4][6] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the flow of electrons through the Q-cycle. The consequences of this inhibition are threefold:

  • Interruption of the Electron Transport Chain: The blockage prevents electrons from being passed to cytochrome c1 and subsequently to Complex IV.

  • Cessation of Proton Pumping: The coupled translocation of protons across the inner mitochondrial membrane is stopped.

  • Depletion of Cellular ATP: The proton-motive force dissipates, leading to a severe reduction in ATP levels as ATP synthase activity ceases.[5]

Studies involving molecular modeling and biochemical assays have shown that this compound's binding pose at the Qo site is similar to that of stigmatellin.[3][7] Furthermore, some evidence suggests a complex binding mechanism, potentially involving interactions with both the Qo and Quinone inside (Qi) sites, which distinguishes it from other anti-oomycete compounds and contributes to its favorable resistance profile.[7]

Caption: Mechanism of this compound Action on Mitochondrial Complex III.

Quantitative Data: Inhibitory Activity

The efficacy of this compound has been quantified against various oomycete pathogens. The median effective concentration (EC50) and 50% inhibitory concentration (IC50) values are key parameters for assessing its potency. The data below is compiled from multiple studies to provide a comparative overview.

Pathogen SpeciesParameterValue (µg/mL)NotesReference
Phytophthora sojaeMean EC500.1743 (± 0.0901)Based on a survey of 106 isolates.[8]
Phytophthora infestansEC500.004 - 0.012Mycelial growth inhibition on amended agar.[9]
Pythium ultimumEC500.01 - 0.05Mycelial growth inhibition on amended agar.[10]
Bovine MitochondriaIC500.085 (85.0 µM)Activity against purified bc1 complex (for comparison).[11]
R. sphaeroidesIC500.069 (69.2 µM)Activity against purified bacterial bc1 complex.[11]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and molecular assays. The following sections detail the generalized methodologies for key experiments.

Protocol: Oomycete Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC50 value of a fungicide against mycelial growth.

  • Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or rye A agar) and autoclave. Allow it to cool to 50-55°C.

  • Fungicide Amendment: Add stock solutions of this compound (dissolved in DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL). The final DMSO concentration should not exceed 0.1%. Pour the amended agar into 90 mm Petri plates.

  • Inoculation: From the margin of an actively growing oomycete culture, cut 5 mm mycelial plugs. Place one plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific oomycete (e.g., 20-25°C) for 3-7 days, or until the mycelium in the control plate reaches the edge.

  • Data Collection: Measure two perpendicular diameters of the colony on each plate and calculate the average.

  • Analysis: Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound). Use probit analysis or non-linear regression to determine the EC50 value.

screening_workflow start Start: Prepare Fungicide Stock Solutions media Prepare & Autoclave Growth Medium start->media amend Amend Molten Agar with Fungicide Dilutions media->amend pour Pour Amended Agar Plates amend->pour inoculate Inoculate Plates with Oomycete Mycelial Plugs pour->inoculate incubate Incubate in Dark (3-7 days) inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze end End: Efficacy Data analyze->end

Caption: General workflow for a fungicide mycelial growth inhibition assay.
Protocol: Isolation of Oomycete Mitochondria

This protocol provides a generalized workflow for isolating crude mitochondrial fractions, adapted from methodologies for fungal and cell cultures.[1][12]

  • Mycelia Culture: Grow the oomycete species in a liquid medium (e.g., V8 broth) at the optimal temperature until sufficient biomass is produced (e.g., 3-5 days).[12]

  • Harvesting: Harvest the mycelia by filtration, wash twice with sterile distilled water, and blot dry.

  • Homogenization: Freeze the mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lysis: Resuspend the powdered tissue in a cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.4, 0.5 mM EGTA, supplemented with protease inhibitors).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

  • Washing: Gently resuspend the mitochondrial pellet in fresh, cold isolation buffer and repeat the high-speed centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of storage buffer for immediate use in activity assays or store at -80°C.

Protocol: Cytochrome bc1 Complex Activity Assay

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.[13][14]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% DDM). In a quartz cuvette, add the reaction buffer, cytochrome c (oxidized form), and the isolated mitochondrial fraction.

  • Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (dissolved in DMSO) to the cuvette and incubate for a short period.

  • Assay Initiation: Start the reaction by adding a ubiquinol analog substrate, such as DBH2 (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) at room temperature over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

binding_site_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis culture Culture Oomycete Mycelia isolate Isolate Mitochondria via Differential Centrifugation culture->isolate prep_rxn Prepare Reaction Mix (Buffer, Cytochrome c) isolate->prep_rxn add_inhibitor Add this compound (Test) or Known Inhibitors (Controls: Myxothiazol, Antimycin A) prep_rxn->add_inhibitor init_rxn Initiate with Substrate (e.g., DBH2) add_inhibitor->init_rxn measure Measure Cytochrome c Reduction (Absorbance at 550 nm) init_rxn->measure calc Calculate Reaction Rates & % Inhibition measure->calc compare Compare Inhibition Pattern to Qo/Qi Site Controls calc->compare determine Determine Binding Site & IC50 Value compare->determine

Caption: Experimental workflow for determining fungicide binding site and activity.

Conclusion

This compound's mechanism of action is a well-defined process involving the potent and specific inhibition of the cytochrome bc1 complex in oomycete mitochondria. By targeting the Qo site, it effectively shuts down cellular energy production, leading to the cessation of vital developmental processes and ultimately, pathogen death. The detailed understanding of its molecular target and the availability of robust experimental protocols for its study are invaluable for the development of new fungicidal agents and for implementing effective resistance management strategies in agriculture. The unique binding characteristics of this compound underscore its importance as a critical tool for controlling devastating oomycete-borne plant diseases.

References

Ametoctradin: An In-Depth Technical Guide to a Potent Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ametoctradin is a triazolopyrimidine-based fungicide that exhibits high efficacy against oomycete pathogens.[1] Its mode of action involves the potent and specific inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[2] This disruption of the electron transport chain leads to a significant reduction in ATP synthesis, ultimately causing cessation of pathogen growth and development.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, chemical properties, and the experimental protocols used to characterize its inhibitory effects.

Introduction

This compound, developed by BASF, is a protective fungicide used to control major plant pathogens such as downy mildews and Phytophthora species in a variety of crops.[1][3] It belongs to the triazolopyrimidine class of chemicals and represents a distinct class of mitochondrial Complex III inhibitors.[1][4] Its primary mechanism is the disruption of cellular respiration in oomycetes by binding to the cytochrome bc1 complex, a critical enzyme in the electron transport chain responsible for ATP production.[2]

Chemical Properties

This compound is chemically defined as 5-ethyl-6-octyl-[2][5][6]triazolo[1,5-a]pyrimidin-7-amine.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-ethyl-6-octyl-[2][5][6]triazolo[1,5-a]pyrimidin-7-amine[4]
CAS Number 865318-97-4[4]
Molecular Formula C₁₅H₂₅N₅[4]
Molecular Weight 275.39 g/mol [4]
Purity 99.1%[1]

Mechanism of Action: Inhibition of Mitochondrial Complex III

The mitochondrial electron transport chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the inner mitochondrial membrane, generating an electrochemical gradient that drives ATP synthesis.

This compound exerts its fungicidal activity by specifically targeting Complex III (cytochrome bc1 complex).[2]

Binding Site: Molecular docking, molecular dynamics simulations, and other binding studies have identified this compound as a potent inhibitor of the Qo (Quinone outside) site of the cytochrome bc1 complex.[5][6] The Qo site is the catalytic center where ubiquinol is oxidized. By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the electron flow through the respiratory chain.[4] Some studies suggest that this compound may have an unusual binding mode, potentially interacting with both the Qo and Qi (Quinone inside) sites of the complex.

Consequences of Inhibition: The inhibition of Complex III by this compound has several critical downstream effects:

  • Blocked Electron Transport: The flow of electrons from Complex I and Complex II to Complex IV is interrupted.

  • Reduced Proton Pumping: The translocation of protons from the mitochondrial matrix to the intermembrane space by Complex III ceases.

  • Decreased ATP Synthesis: The disruption of the proton gradient leads to a significant reduction in the production of ATP by ATP synthase.[2]

  • Inhibition of Fungal Development: The depletion of cellular energy in the form of ATP inhibits key life stages of the oomycete pathogens, including zoospore differentiation, release, and motility.[2]

The binding mode of this compound is distinct from other agricultural fungicides like strobilurins, which also target the Qo site.[7] This difference is significant as it explains the lack of cross-resistance with strobilurin-resistant fungal strains, particularly those with the G143A amino acid exchange.[7]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation 1. Mitochondria Isolation (from tissue/cells) Reagent_Prep 2. Reagent Preparation (Buffer, Substrates, Inhibitors) Mito_Isolation->Reagent_Prep Assay_Setup 3. Assay Setup in Cuvette (Mitochondria, Cyt c, KCN) Reagent_Prep->Assay_Setup Add_Inhibitor 4. Add this compound (or control) Assay_Setup->Add_Inhibitor Start_Reaction 5. Initiate with Substrate (Decylubiquinol) Add_Inhibitor->Start_Reaction Measure 6. Spectrophotometry (Monitor Absorbance at 550 nm) Start_Reaction->Measure Calc_Rate 7. Calculate Rate of Cytochrome c Reduction Measure->Calc_Rate Plot_Curve 8. Generate Dose-Response Curve Calc_Rate->Plot_Curve Calc_IC50 9. Determine IC50 Value Plot_Curve->Calc_IC50

References

Ametoctradin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ametoctradin, a triazolopyrimidine fungicide, in various organic solvents. The data presented is critical for formulation development, toxicological studies, and environmental fate assessment.

Core Solubility Data

This compound is characterized by its low aqueous solubility and lipophilic nature, as indicated by its octanol/water partition coefficient (log Kow) of 4.40 at neutral pH.[1] Its solubility in organic solvents varies, with higher solubility observed in more polar solvents like methanol and dichloromethane compared to nonpolar solvents like n-heptane.

The following table summarizes the quantitative solubility data for this compound in a range of organic solvents at 20°C.

Organic SolventSolubility (% w/v)Solubility (g/L)
Methanol0.727.2
Dichloromethane0.303.0
Acetone0.191.9
Ethyl Acetate0.080.8
Acetonitrile0.050.5
Toluene0.010.1
n-Heptane< 0.001< 0.01

Data sourced from the Food and Agriculture Organization of the United Nations.[1]

For comparison, the aqueous solubility of this compound is significantly lower:

  • Deionized water: 0.14 mg/L[1][2]

  • pH 4 buffer: 0.23 mg/L[1][2]

  • pH 7 buffer: 0.15 mg/L[1][2][3]

  • pH 9 buffer: 0.20 mg/L[1][2]

Experimental Protocols

The determination of this compound's solubility in organic solvents and water generally follows standardized methodologies to ensure accuracy and reproducibility. While the specific, detailed internal reports from the manufacturer are not publicly available, the cited guidelines and common laboratory practices provide a strong indication of the protocols used.

1. Solubility in Organic Solvents (Presumed Method)

A common method for determining the solubility of a substance in organic solvents is the flask-shaking method , which is a standard laboratory procedure.

  • Principle: A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

  • Apparatus:

    • Analytical balance

    • Constant temperature water bath or incubator

    • Glass flasks with stoppers

    • Filtration apparatus (e.g., syringe filters)

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

  • Procedure:

    • An excess amount of this compound is added to a known volume of the organic solvent in a glass flask.

    • The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the solution is allowed to stand to permit the settling of undissolved solid.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

    • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.

    • The process is repeated to ensure the results are reproducible.

2. Aqueous Solubility Determination (Cited Method)

The solubility of this compound in water was determined using the column elution method (EEC A6; OECD 105) .[1]

  • Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

  • Apparatus:

    • Glass column with a temperature-control jacket

    • Inert support material (e.g., glass beads, silica gel)

    • Pump for delivering a constant flow of water

    • Fraction collector

    • Analytical instrument for quantification (e.g., HPLC)

  • Procedure:

    • The inert support material is coated with this compound.

    • The coated material is packed into the column.

    • The column is thermostated to the desired temperature (e.g., 20°C).

    • Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined.

    • The solubility is determined from the plateau of the concentration curve.

Visualizations

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Agitate at constant temperature (e.g., 20°C) for 24-48h add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end End analyze->end

References

Ametoctradin: A Toxicological and Safety Profile for Research Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the toxicology and safety profile of Ametoctradin (CAS No. 865318-97-4), a triazolopyrimidine fungicide. It is intended for researchers, scientists, and professionals involved in drug development and agricultural science. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and provides essential handling guidelines for laboratory personnel. The information presented is compiled from international regulatory assessments and safety data sheets, indicating that this compound possesses a low order of toxicity across a wide range of endpoints.

Introduction

This compound is a fungicide belonging to the triazolopyrimidine chemical class.[1] It is primarily used to control Oomycete pathogens, such as downy mildews and Phytophthora species, in a variety of crops.[1][2][3] Its unique mode of action makes it an important tool in disease management. For research personnel, understanding its toxicological profile is crucial for ensuring safe handling and mitigating potential exposure risks in a laboratory setting. This guide synthesizes the available data on its mechanism of action, toxicokinetics, and potential health effects.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the mitochondrial respiratory chain in Oomycete fungi.[3][4][5][6] It targets Complex III (the cytochrome bc1 complex), binding to it and disrupting the electron transport chain.[3][4][5][6] This inhibition effectively halts the production of adenosine triphosphate (ATP), depriving the fungal cells of their primary energy source and leading to the cessation of critical life processes like zoospore formation, release, and motility.[3][4][5][6]

Ametoctradin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Block Block->Complex_III Inhibition

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Toxicokinetics: ADME Profile

Toxicokinetic studies, primarily in rats, demonstrate that this compound is rapidly but moderately absorbed, extensively metabolized, and efficiently eliminated from the body with no evidence of accumulation.

  • Absorption: Following oral administration, this compound shows limited and saturable absorption.[6] Bioavailability is dose-dependent, calculated to be approximately 40% at a low dose (50 mg/kg bw) and 20% at a high dose (500 mg/kg bw).[4][6] Dermal absorption is poor, measured at less than 6.5%.

  • Distribution: The compound is widely distributed in tissues, with the highest concentrations found in the liver and kidneys.[5]

  • Metabolism: this compound is extensively metabolized. The primary metabolic pathway involves the terminal oxidation of the octyl side-chain, followed by subsequent degradation and conjugation with either taurine or glucuronic acid.[4][5]

  • Excretion: Elimination is rapid, with 91-110% of the administered dose recovered within 168 hours.[4][5][6] The main route of elimination is via the feces.[4][5][6]

Ametoctradin_Metabolism This compound This compound (Parent Compound) Oxidation Terminal Oxidation of Octyl Side-Chain This compound->Oxidation Carboxylic_Acid Carboxylic Acid Metabolite (M650F09) Oxidation->Carboxylic_Acid Degradation Side-Chain Degradation (β- and α-oxidation) Carboxylic_Acid->Degradation Conjugation Conjugation Carboxylic_Acid->Conjugation Metabolites Metabolites (M650F06, M650F05, M650F01) Degradation->Metabolites Metabolites->Conjugation Taurine Taurine Conjugates (M650F10, M650F12) Conjugation->Taurine Glucuronic Glucuronic Acid Conjugate (M650F11) Conjugation->Glucuronic Excretion Excretion (Feces) Taurine->Excretion Glucuronic->Excretion

Caption: Primary metabolic pathway of this compound in rats.

Summary of Toxicological Data

This compound has been extensively tested and demonstrates a very low toxicity profile across all routes of exposure and endpoints, including acute, sub-chronic, and chronic studies.[4][5][6] Regulatory agencies have concluded that it is not genotoxic, carcinogenic, neurotoxic, immunotoxic, or a reproductive or developmental toxicant.[4][5][7]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of this compound.

Table 1: Acute Toxicity of this compound

Endpoint Species Value Classification Reference(s)
Oral LD₅₀ Rat >2,000 mg/kg bw Low Toxicity [4][8]
Dermal LD₅₀ Rat >2,000 mg/kg bw Low Toxicity [4][8]
Inhalation LC₅₀ (4-hr) Rat >5.5 mg/L Low Toxicity [4][8]
Skin Irritation Rabbit Non-irritant - [4]
Eye Irritation Rabbit Non-irritant - [4]

| Skin Sensitization | Guinea Pig, Mouse | Not a sensitizer | - |[4] |

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Levels - NOAELs)

Study Duration / Type Species NOAEL Reference(s)
18-Month Carcinogenicity Mouse 1099 mg/kg bw/day (highest dose tested) [4]
2-Year Carcinogenicity Rat ~1000 mg/kg bw/day (limit dose) [9]
1-Year Oral Dog 848 mg/kg bw/day (highest dose tested)
2-Generation Reproduction Rat 1000 mg/kg bw/day (limit dose)

| Developmental Toxicity | Rat, Rabbit | 1000 mg/kg bw/day (limit dose) | |

Table 3: Genotoxicity Profile

Assay Type Test System Result Reference(s)
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coli Negative [4]
In vitro Chromosome Aberration Human Lymphocytes Negative
In vitro Gene Mutation Mammalian Cells Negative
In vivo Micronucleus Test Mouse, Rat Bone Marrow Negative

| In vivo Unscheduled DNA Synthesis | Rat Liver | Negative | |

Conclusion on Genotoxicity and Carcinogenicity: A comprehensive battery of tests has shown no evidence of genotoxicity.[4][5] Long-term studies in both mice and rats found no increase in tumor incidence.[4][5][6] Consequently, this compound is classified as "Not likely to be Carcinogenic to Humans".[1][2][7][10]

Human Health Risk Assessment

  • Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded it was not necessary to establish an ADI.[4][5] Australian authorities, using a conservative approach, established an ADI of 10 mg/kg bw/day based on a NOAEL of 1000 mg/kg bw/day and a 100-fold safety factor.[9]

  • Acute Reference Dose (ARfD): An ARfD was not established, as this compound is considered unlikely to pose an acute hazard to humans from a single exposure.

Table 4: Human Health Reference Values

Value Organization Recommended Level Basis Reference(s)
ADI JMPR Not necessary Low toxicity profile; no adverse effects near limit dose. [4][5]
ADI APVMA (Australia) 10 mg/kg bw/day NOAEL of 1000 mg/kg bw/day with a 100x safety factor. [9]

| ARfD | JMPR / APVMA | Not necessary | Unlikely to present an acute hazard. | |

Risk_Assessment_Logic cluster_SF Safety Factors (100x) Animal_Studies Animal Toxicity Studies (Rat, Mouse, Dog) NOAEL Identify NOAEL (No-Observed-Adverse-Effect-Level) ~1000 mg/kg bw/day Animal_Studies->NOAEL SF Apply Safety Factors NOAEL->SF Interspecies Interspecies Variation (10x) SF->Interspecies Intraspecies Intraspecies Variation (10x) SF->Intraspecies ADI Calculate Acceptable Daily Intake (ADI) ADI = NOAEL / 100 = 10 mg/kg bw/day SF->ADI

Caption: Derivation of the Acceptable Daily Intake (ADI) from a NOAEL.

Key Experimental Protocols

The toxicological profile of this compound was established using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

  • Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Methodology:

    • Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.

    • Exposure: The test substance is mixed with the bacterial culture and either molten top agar (plate incorporation method) or a liquid medium (pre-incubation method).

    • Metabolic Activation: Parallel tests are run with and without S9 mix to assess the mutagenicity of both the parent compound and its metabolites.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in a histidine/tryptophan-free medium) is counted.

    • Evaluation: A substance is considered mutagenic if it causes a dose-related, reproducible increase in the number of revertant colonies compared to the solvent control. For this compound, no such increase was observed.[4]

Ames_Test_Workflow Start Start Prep_Bacteria Prepare Bacterial Tester Strains Start->Prep_Bacteria Prep_S9 Prepare S9 Metabolic Activation Mix Start->Prep_S9 Dose Dose Preparation (this compound + Solvent) Start->Dose Mix Mix Bacteria, this compound, and +/- S9 Mix Prep_Bacteria->Mix Prep_S9->Mix Dose->Mix Plate Plate onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: Compare to Controls Count->Analyze Result Result: Negative for Mutagenicity Analyze->Result

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Ametoctradin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide ametoctradin. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the persistence, mobility, and transformation of this compound in various environmental compartments.

Environmental Fate Summary

This compound is a fungicide belonging to the triazolopyrimidine class, which controls Oomycete plant pathogens by inhibiting mitochondrial respiration.[1][2] Its environmental fate is characterized by relatively rapid degradation in soil, while it exhibits greater persistence in aquatic environments under certain conditions.[3] The primary degradation pathways involve microbial action in soil and, to a lesser extent, photolysis in water.

In soil, this compound degrades quickly, with reported half-lives ranging from 1.3 to 7 days at 20°C.[4] The degradation process leads to the formation of several key metabolites, including M650F01, M650F02, M650F03, and M650F04.[4] These metabolites themselves exhibit varying degrees of persistence, with M650F04 being the most stable.[4] While this compound has a low potential for leaching to groundwater, its degradates are more mobile and have been associated with potential groundwater contamination.[5]

In aquatic systems, this compound is hydrolytically stable across a range of pH values.[6] However, it can undergo moderate photolysis in water.[6] The overall degradation in aquatic environments is slower compared to soil.[3]

Degradation Pathways

The degradation of this compound proceeds through several transformation steps, primarily initiated by microbial activity in the soil. The major metabolites are formed through oxidation and subsequent cleavage of the octyl side chain.

Below is a diagram illustrating the proposed aerobic soil degradation pathway of this compound.

Ametoctradin_Degradation_Pathway This compound This compound M650F01 M650F01 (ω-hetarylbutanoic acid) This compound->M650F01 Aerobic soil metabolism M650F02 M650F02 This compound->M650F02 Aerobic soil metabolism M650F03 M650F03 M650F01->M650F03 M650F04 M650F04 (5-ethyl{1,2,4)triazolo(1,5-a)pyrimidin-6-carboxylic acid) M650F02->M650F04 M650F03->M650F04

Figure 1: Proposed aerobic soil degradation pathway of this compound.

In livestock, the metabolism of this compound involves the oxidation of the aliphatic side chain to form the terminal carboxylic acid (M650F09), followed by a stepwise oxidative cleavage of the side chain, similar to the β-oxidation of fatty acids, resulting in metabolites M650F06 and M650F01.[4]

Quantitative Data on Environmental Fate

The following tables summarize the quantitative data on the degradation of this compound and its primary metabolites in soil.

Table 1: Aerobic Soil Degradation Half-lives of this compound

Soil TypeTemperature (°C)Half-life (DT50) in daysReference
Sandy Loam & Loamy Sand201.5 - 3.2[4]
Sandy Loam201.3[4]
Sandy Loam106.3[4]
Non-sterile Sandy Loam (dark control)-7[4]

Table 2: Formation and Decline of this compound Metabolites in Aerobic Soil

MetaboliteMaximum TAR (%) and DayEstimated Half-life (days)Reference
M650F0154% on day 101 - 10[4]
M650F0213% on day 35 - 22[4]
M650F0357% on day 1028 - 88[4]
M650F0455% on day 120> 226[4]

Table 3: Hydrolysis and Photolysis of this compound in Water

StudyConditionsHalf-life (DT50)Reference
HydrolysisSterile aqueous buffer (pH 4, 5, 7, 9), 50°C> 1 year (estimated at 25°C)[6]
PhotolysisSterile water (pH 7), 22 ± 1°C, Xenon lamp38.4 days[6]
Photolysis in SoilNon-sterile sandy loam, artificial sunlight23 days[4]

Experimental Protocols

The environmental fate of this compound has been investigated through a series of standardized laboratory studies, generally following international guidelines such as those from the OECD and US-EPA.[6]

4.1. Aerobic Soil Degradation

These studies aim to determine the rate and pathway of degradation in soil under aerobic conditions.

  • Methodology Overview:

    • Test Systems: Multiple soil types are used, typically including sandy loam and loamy sand.[4]

    • Test Substance: Radiolabeled this compound (e.g., [2,7-14C]-ametoctradin) is applied to the soil samples.[4]

    • Application Rate: The application rates are chosen to be representative of field use, for instance, 1.1 mg ai/kg dry soil.[4]

    • Incubation: The treated soil samples are incubated in the dark at controlled temperatures (e.g., 10°C and 20°C).[4]

    • Sampling: Samples are collected at various time intervals to analyze for the parent compound and its degradation products.[4]

    • Analysis: Samples are extracted with a solvent mixture (e.g., methanol/water) and analyzed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS-MS).[4]

Aerobic_Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Collect and characterize soil samples Application Apply this compound to soil samples Soil_Collection->Application Radiolabeling Prepare radiolabeled This compound solution Radiolabeling->Application Incubation Incubate samples at controlled temperature Application->Incubation Sampling Collect soil samples at intervals Incubation->Sampling Extraction Extract residues from soil samples Sampling->Extraction HPLC_MSMS Analyze extracts by HPLC-MS/MS Extraction->HPLC_MSMS Data_Analysis Calculate half-life and identify metabolites HPLC_MSMS->Data_Analysis

Figure 2: General experimental workflow for aerobic soil degradation studies.

4.2. Hydrolysis

The hydrolytic stability of this compound is assessed in sterile aqueous solutions at different pH levels.

  • Methodology Overview:

    • Test System: Sterile aqueous buffer solutions at pH 4, 5, 7, and 9 are used.[6]

    • Test Substance: Radiolabeled this compound is added to the buffer solutions.[6]

    • Incubation: The solutions are incubated in the dark at an elevated temperature (e.g., 50°C) to accelerate potential degradation.[6]

    • Sampling and Analysis: Samples are taken at the beginning and end of the incubation period and analyzed to determine the concentration of the parent compound.[6]

4.3. Photolysis

Photolysis studies evaluate the degradation of this compound in water and on soil surfaces when exposed to light.

  • Methodology Overview (Water):

    • Test System: A sterile, buffered aqueous solution (e.g., pH 7) is used.[6]

    • Test Substance: Radiolabeled this compound is dissolved in the solution.[6]

    • Light Source: A light source that simulates natural sunlight, such as a Xenon lamp, is used for continuous irradiation.[6]

    • Control: A dark control is run in parallel to differentiate between photolytic and other degradation processes.[4]

    • Incubation: The test is conducted at a constant temperature (e.g., 22 ± 1°C).[6]

    • Sampling and Analysis: Samples are collected at various intervals and analyzed for the parent compound and photoproducts.[6]

Photolysis_Workflow cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis Prepare_Solution Prepare sterile aqueous solution of this compound Setup_Reactors Set up irradiated and dark control reactors Prepare_Solution->Setup_Reactors Irradiation Expose samples to continuous light source Setup_Reactors->Irradiation Incubate_Dark Incubate control samples in the dark Setup_Reactors->Incubate_Dark Sampling Collect samples from both reactors at intervals Irradiation->Sampling Incubate_Dark->Sampling Analysis Analyze samples for parent compound and photoproducts Sampling->Analysis Calculate_DT50 Calculate photolytic half-life Analysis->Calculate_DT50

Figure 3: General experimental workflow for aqueous photolysis studies.

Analytical Methods

The primary analytical technique for determining this compound and its metabolites in environmental samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS-MS).[4] This method provides the necessary sensitivity and selectivity to quantify the low concentrations of these compounds typically found in environmental matrices. Sample preparation usually involves extraction with a methanol/water mixture, followed by solvent partitioning and/or solid-phase extraction for cleanup.[4]

References

Ametoctradin's Biochemical Assault on Phytophthora infestans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytophthora infestans, an oomycete pathogen, is the causative agent of late blight, a devastating disease affecting potatoes and tomatoes worldwide. Effective management of this pathogen relies on a deep understanding of the biochemical mechanisms of fungicides. Ametoctradin, a member of the pyrimidylamine chemical class (FRAC Group 45), represents a significant tool in the control of oomycete pathogens.[1] This technical guide provides an in-depth exploration of the biochemical mode of action of this compound against Phytophthora infestans, focusing on its molecular target, physiological consequences, and the experimental methodologies used to elucidate its mechanism.

Core Mechanism: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the potent and specific inhibition of the mitochondrial respiratory chain, a critical process for cellular energy production.

Molecular Target: Complex III (Cytochrome bc1 Complex)

The specific target of this compound is Complex III, also known as the cytochrome bc1 complex, a key enzyme in the electron transport chain.[1][2][3][4] this compound binds to the Qo (Quinone outside) site of the cytochrome bc1 complex.[5] This binding is thought to be similar to that of stigmatellin, another well-characterized Complex III inhibitor.[6][7] This distinct binding mode differentiates this compound from other Qo site inhibitors like the strobilurins, which is significant for resistance management as it circumvents target-site mutations (e.g., G143A) that confer resistance to strobilurins.[6][7]

Consequence: Disruption of ATP Synthesis

By binding to the Qo site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, which in turn inhibits the synthesis of ATP via oxidative phosphorylation.[8][9][10] The consequence is a rapid depletion of intracellular ATP, the primary energy currency of the cell.[11] This energy crisis is the root cause of the subsequent physiological effects observed in P. infestans.

Data Presentation: Quantitative Effects of this compound

Organism Parameter EC50 (µg/mL) Reference
Phytophthora sojaeMycelial Growth0.1743 ± 0.0901[12]

Table 1: In Vitro Efficacy of this compound against Phytophthora sojae

Life Stage Effect Reference
ZoosporangiaInhibition of formation and release[1][4][10]
ZoosporesInhibition of release, motility, and germination[4][10]
ZoosporesBursting at low concentrations[8]
CystsInhibition of germination[8]

Table 2: Physiological Effects of this compound on Various Life Stages of Phytophthora infestans

Signaling Pathways and Downstream Effects

The depletion of ATP caused by this compound has profound effects on energy-dependent cellular processes, including signaling pathways that are crucial for the motile and infective stages of P. infestans.

Impact on Zoospore Motility and Chemotaxis

Zoospore motility is an energy-intensive process that relies on a constant supply of ATP to power flagellar movement. The inhibition of ATP synthesis by this compound directly impacts this process, leading to a loss of motility.[1][8][10] Furthermore, chemotaxis, the directed movement of zoospores towards host-derived chemical cues, is also an active process requiring energy and intricate signaling cascades. Key signaling pathways involving G-proteins and calcium (Ca2+) are known to regulate chemotaxis and encystment in Phytophthora species. The disruption of the cellular energy state by this compound likely interferes with these signaling pathways, preventing zoospores from locating and infecting the host.

G cluster_0 Mitochondrion cluster_1 Cellular Processes ETC Electron Transport Chain (Complex I-IV) ComplexIII Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Signaling G-Protein & Ca2+ Signaling Cascades ATP->Signaling Energy for Motility Zoospore Motility (Flagellar Movement) ATP->Motility Energy for This compound This compound This compound->ComplexIII Inhibits Qo site Chemotaxis Chemotaxis Signaling->Chemotaxis Motility->Chemotaxis Infection Host Infection Chemotaxis->Infection

Caption: this compound's mode of action on P. infestans.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mode of action of this compound.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial activity.

Objective: To determine the inhibitory effect of this compound on mitochondrial respiration in P. infestans.

Materials:

  • P. infestans mycelia or zoospores

  • Respiration buffer (e.g., MES-KCl buffer, pH 6.8)

  • This compound stock solution (in DMSO)

  • Substrates for Complex III (e.g., succinate or duroquinol)

  • Oxygen electrode system or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Protocol:

  • Preparation of P. infestans:

    • Grow P. infestans in a suitable liquid medium (e.g., rye sucrose broth) for several days.

    • Harvest mycelia by filtration and wash with respiration buffer.

    • Alternatively, induce zoospore release from sporangia and collect the zoospores by centrifugation.

  • Respirometer Setup:

    • Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.

    • Add a known amount of mycelial suspension or zoospores to the respiration chamber containing the respiration buffer.

  • Measurement of Basal Respiration:

    • Record the basal oxygen consumption rate for a stable period.

  • Addition of this compound:

    • Inject a series of increasing concentrations of this compound into the chamber and record the OCR after each addition.

  • Data Analysis:

    • Calculate the percentage inhibition of OCR at each this compound concentration relative to the basal rate.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of respiration).

G start Start prep Prepare P. infestans (mycelia or zoospores) start->prep setup Set up and Calibrate Respirometer prep->setup add_cells Add P. infestans to Respiration Chamber setup->add_cells measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_cells->measure_basal add_this compound Inject this compound (various concentrations) measure_basal->add_this compound measure_inhibited Measure Inhibited OCR add_this compound->measure_inhibited analyze Calculate % Inhibition and IC50 measure_inhibited->analyze end End analyze->end

Caption: Experimental workflow for mitochondrial respiration assay.

ATP Measurement Assay

This assay quantifies the intracellular ATP levels.

Objective: To measure the effect of this compound on ATP synthesis in P. infestans.

Materials:

  • P. infestans mycelia or zoospores

  • This compound stock solution

  • ATP extraction buffer (e.g., containing trichloroacetic acid or boiling Tris-EDTA)

  • ATP measurement kit (luciferin/luciferase-based)

  • Luminometer

Protocol:

  • Treatment:

    • Incubate P. infestans mycelia or zoospores with various concentrations of this compound for a defined period.

  • ATP Extraction:

    • Harvest the treated cells by centrifugation.

    • Resuspend the cell pellet in ice-cold ATP extraction buffer.

    • Lyse the cells (e.g., by vortexing or sonication).

    • Centrifuge to remove cell debris.

  • ATP Quantification:

    • Add the supernatant containing the extracted ATP to the luciferin/luciferase reaction mixture.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples and express it as a percentage of the untreated control.

G start Start treat Treat P. infestans with This compound start->treat extract Extract ATP from Cells treat->extract quantify Quantify ATP using Luciferin-Luciferase Assay extract->quantify analyze Analyze Data and Compare to Control quantify->analyze end End analyze->end

Caption: Workflow for ATP measurement in P. infestans.

Zoospore Motility and Germination Assay (Microscopy)

This assay visually assesses the impact of this compound on zoospore behavior.

Objective: To observe the effect of this compound on the motility and germination of P. infestans zoospores.

Materials:

  • Freshly released P. infestans zoospores

  • This compound stock solution

  • Microscope slides (concave or standard) and coverslips

  • Microscope with video recording capabilities

Protocol:

  • Sample Preparation:

    • Place a drop of the zoospore suspension on a microscope slide.

    • Add different concentrations of this compound to the suspension.

  • Microscopic Observation:

    • Immediately observe the zoospores under the microscope.

    • Record videos of zoospore motility over time.

    • For germination studies, incubate the treated zoospores for a few hours and then observe for germ tube formation.

  • Data Analysis:

    • Analyze the videos to quantify the percentage of motile zoospores and their swimming speed.

    • Count the number of germinated and non-germinated cysts to determine the percentage of germination inhibition.

Conclusion

This compound is a highly effective fungicide against Phytophthora infestans due to its specific and potent inhibition of mitochondrial Complex III. By disrupting the electron transport chain and halting ATP synthesis, this compound starves the pathogen of the energy required for crucial life processes, particularly the motile and infective zoospore stage. Its unique binding site within Complex III provides a valuable tool for resistance management strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biochemical interactions between this compound and this devastating plant pathogen.

References

Methodological & Application

Ametoctradin's Efficacy Against Late Blight in Potato and Tomato: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fungicide Ametoctradin, focusing on its efficacy in controlling late blight, caused by Phytophthora infestans, in potato and tomato crops. It includes a summary of key performance data, detailed experimental protocols, and visualizations of its mode of action and application workflows.

Introduction

This compound is a fungicide belonging to the triazolopyrimidine chemical class. It is a potent inhibitor of mitochondrial respiration in Oomycete pathogens, offering a unique mode of action for the management of diseases like late blight. It is often formulated in combination with other fungicides, such as dimethomorph, to broaden its spectrum of activity and manage resistance.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from field trials evaluating the efficacy of this compound-based treatments against late blight in potatoes.

Table 1: Efficacy of this compound and Other Fungicides on Late Blight Severity in Potato (Cultivar Ágata)[1][2]
TreatmentDose (L or kg c.p./ha)5 Days After Last Application (%)12 Days After Last Application (%)19 Days After Last Application (%)
This compound + dimethomorph 1.25 0.25 a 0.50 a 2.00 a
This compound + dimethomorph 1.00 0.33 a 0.50 a 2.50 a
Fluopicolide + propamocarb1.250.50 a1.80 ab3.00 a
Fenamidone + propamocarb2.500.50 a1.30 a3.30 a
This compound + metiram2.501.80 ab4.30 bc11.30 b
Dimethomorph + metiram3.000.50 a4.80 bc15.00 bc
Metalaxyl-M + mancozeb2.500.33 a2.75 ab8.00 ab
Cymoxanil + mancozeb2.000.50 a1.80 ab6.30 ab
Benthiavalicarb + fluazinam0.601.80 ab6.30 c18.80 c
Dimethomorph + pyraclostrobin2.000.50 a4.30 bc13.80 bc
Pyraclostrobin + metiram2.501.30 ab5.50 c16.30 bc
Control-29.00 b70.00 d98.00 d

c.p. = commercial product. Averages followed by the same letter in the column do not differ statistically by the Tukey test at 5% probability.

Table 2: Effect of this compound and Other Fungicides on the Area Under the Disease Progress Curve (AUDPC) and Yield of Potato (Cultivar Ágata)[1][2]
TreatmentDose (L or kg c.p./ha)AUDPCYield (ton/ha)
This compound + dimethomorph 1.25 45.8 a 35.1 a
This compound + dimethomorph 1.00 55.4 a 33.8 ab
Fluopicolide + propamocarb1.2568.3 a33.5 ab
Fenamidone + propamocarb2.5075.0 a33.1 ab
This compound + metiram2.50208.3 b30.5 bc
Dimethomorph + metiram3.00241.7 bc30.1 bc
Metalaxyl-M + mancozeb2.50183.3 b31.5 abc
Cymoxanil + mancozeb2.00158.3 b32.1 abc
Benthiavalicarb + fluazinam0.60308.3 c28.9 c
Dimethomorph + pyraclostrobin2.00225.0 bc31.8 abc
Pyraclostrobin + metiram2.50258.3 bc31.1 abc
Control-1585.4 d18.9 d

Averages followed by the same letter in the column do not differ statistically by the Tukey test at 5% probability.

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound on Potato Late Blight

This protocol is based on the methodology described in the 2013 Brazilian field trial.[1][2]

1. Experimental Design:

  • Design: Randomized complete block design.

  • Replicates: 4.

  • Plot Size: 15 m².

  • Test Crop: Potato (e.g., Solanum tuberosum L. cv. Ágata).

2. Inoculum and Infection:

  • The trial relies on natural infection under conditions favorable for late blight development.

3. Fungicide Application:

  • Application Equipment: Backpack sprayer equipped with a spray boom and conical nozzles (e.g., XR110.015) spaced 0.5 m apart.

  • Application Pressure: Constant pressure of 3 bar.

  • Application Volume: 300 to 600 L/ha, adjusted based on crop development.

  • Application Frequency: 7 applications at 7-day intervals.

  • Treatments: As listed in Tables 1 and 2, including an untreated control.

4. Data Collection and Analysis:

  • Disease Severity: Assessed as the percentage of leaf area affected by late blight using a standard rating scale (0-100%). Evaluations are conducted on all plants in the central 10 m² of each plot at 5 to 7-day intervals.

  • Area Under the Disease Progress Curve (AUDPC): Calculated from the disease severity data to represent the cumulative disease intensity over time.

  • Yield: Total tuber yield (ton/ha) is determined at the end of the trial.

  • Statistical Analysis: Data is subjected to analysis of variance (ANOVA), and treatment means are compared using a Tukey test at a 5% probability level.

Protocol 2: Representative Field Efficacy Trial of this compound on Tomato Late Blight

While a specific, detailed public study for tomatoes is not available, the following protocol is a representative methodology for such a trial, based on general fungicide testing practices for tomato late blight.

1. Experimental Design:

  • Design: Randomized complete block design.

  • Replicates: 4.

  • Plot Size: 10-15 m² with a buffer zone between plots.

  • Test Crop: Tomato (e.g., Solanum lycopersicum L., a susceptible variety).

2. Inoculum and Infection:

  • Artificial Inoculation: A suspension of P. infestans sporangia (e.g., 1 x 10⁵ sporangia/mL) is sprayed onto the foliage until runoff to ensure uniform disease pressure.

  • Environmental Conditions: High humidity is maintained through misting or by conducting the trial in a location with naturally favorable conditions for late blight.

3. Fungicide Application:

  • Application Equipment: Calibrated backpack sprayer with appropriate nozzles to ensure thorough coverage.

  • Application Timing: Preventative applications should begin before the onset of disease symptoms or at the first sign of disease in the region.

  • Application Frequency: Typically a 7 to 10-day spray interval, with shorter intervals under high disease pressure.

  • Treatments: this compound-based formulations (e.g., Zampro: this compound + Dimethomorph) at recommended label rates, a standard fungicide for comparison, and an untreated control.

4. Data Collection and Analysis:

  • Disease Severity: Assessed weekly on a 0-100% scale or using a rating scale (e.g., 0-9).

  • AUDPC: Calculated from disease severity ratings.

  • Yield: Marketable and total fruit yield ( kg/ha ) are recorded.

  • Statistical Analysis: ANOVA and mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.

Visualizations

This compound's Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in Oomycetes.[3] It specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This disruption of energy production is particularly effective against the motile zoospore stage of P. infestans.

Ametoctradin_Mode_of_Action cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits

Caption: this compound inhibits Complex III of the mitochondrial ETC.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a fungicide like this compound.

Fungicide_Trial_Workflow start Trial Planning & Design site_selection Site Selection & Preparation start->site_selection planting Planting of Test Crop (Potato/Tomato) site_selection->planting randomization Treatment Randomization (RCBD) planting->randomization inoculation Inoculation (Artificial) or Natural Infection randomization->inoculation application Fungicide Application (Scheduled Intervals) data_collection Data Collection (Disease Severity, etc.) application->data_collection Repeated Assessments inoculation->application yield_assessment Yield Assessment data_collection->yield_assessment analysis Statistical Analysis (ANOVA, Tukey's Test) yield_assessment->analysis reporting Reporting & Conclusion analysis->reporting

Caption: Workflow for a fungicide field efficacy trial.

Application Notes for Researchers

  • Resistance Management: this compound belongs to FRAC Group 45. To mitigate the risk of resistance development, it should be used in rotation or in combination with fungicides that have different modes of action.

  • Preventative and Curative Action: this compound exhibits both preventative and curative properties, though it is most effective when applied before the establishment of the disease.[4]

  • Systemic Properties: this compound is a systemic fungicide that can move within the plant, providing protection to new growth.[4]

  • Formulations: this compound is commonly available in pre-mixed formulations, such as Zampro® (with dimethomorph) and Zampro® Plus (with potassium phosphonates), which offer multiple modes of action for enhanced disease control and resistance management.[5][6]

  • Efficacy in Tomatoes: While detailed quantitative data is more readily available for potatoes, studies and extension recommendations indicate that this compound-based products like Zampro are effective for late blight control in tomatoes.[7] In field trials, Zampro was shown to be equivalent to programs using highly-rated fungicides.[7]

  • Application in Tomatoes: For tomato late blight, it is recommended to apply this compound-containing products at 5-7 day intervals after the disease has been detected in the area. Alternating with other effective fungicides is a key strategy.

References

Synergistic Antifungal Effects of Ametoctradin and Dimethomorph: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic antifungal effects of ametoctradin and dimethomorph. This combination fungicide, commercially available in products such as Zampro®, exhibits enhanced efficacy against Oomycete pathogens, including notorious agricultural threats like Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew). The synergistic or additive interaction between these two active ingredients stems from their distinct modes of action, which not only broadens the spectrum of activity but also serves as a crucial tool in fungicide resistance management.[1][2][3]

This compound is a potent inhibitor of mitochondrial respiration at complex III (cytochrome bc1 complex), effectively cutting off the energy supply (ATP) of the fungal cell.[1][4] This disruption is particularly effective against motile zoospores and the germination of sporangia.[4] Dimethomorph, on the other hand, targets cell wall biosynthesis by interfering with the deposition of cellulosic materials, leading to cell wall lysis and fungal death at various stages of its life cycle.[1][2] The combination of these two mechanisms provides a robust, multi-faceted attack on the pathogen.

These notes will guide researchers through the theoretical framework of this synergistic interaction, present quantitative data from efficacy studies, and provide detailed protocols for in-vitro and in-planta evaluation.

Mechanism of Action and Synergistic Rationale

The synergistic effect of this compound and dimethomorph is rooted in their targeting of two independent and vital cellular processes in Oomycetes.

  • This compound: As a Qo site inhibitor of the mitochondrial bc1 complex, this compound blocks the electron transport chain, leading to a rapid depletion of cellular ATP.[4] This energy crisis halts ATP-dependent processes crucial for growth, motility, and infection.

  • Dimethomorph: This morpholine derivative inhibits the biosynthesis of cellulose, a key structural component of the Oomycete cell wall. This leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis.

The combination of these two stressors creates a scenario where the pathogen's ability to cope with either stress is severely hampered. For instance, the cellular stress responses and repair mechanisms needed to counteract the cell wall damage induced by dimethomorph are energy-intensive processes that are crippled by the ATP depletion caused by this compound.

Hypothetical Signaling Pathway of Synergistic Action

The precise signaling crosstalk between mitochondrial dysfunction and cell wall stress in Oomycetes following treatment with this fungicide combination is an area of ongoing research. However, based on known stress response pathways in eukaryotic cells, a hypothetical model can be proposed. Inhibition of mitochondrial complex III by this compound leads to a significant drop in ATP levels and an increase in reactive oxygen species (ROS). This energy crisis can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Concurrently, the cell wall damage caused by dimethomorph triggers the cell wall integrity (CWI) pathway. The convergence of these two stress signals likely leads to an amplified cell death signal, overwhelming the pathogen's ability to adapt and survive.

Caption: Hypothetical signaling pathway of this compound and dimethomorph synergy.

Quantitative Data Presentation

The following tables summarize the efficacy of this compound and dimethomorph combinations from various field and laboratory studies.

Table 1: Efficacy against Cucumber Downy Mildew (Pseudoperonospora cubensis)

TreatmentDosage (ml/ha)Mean Percent Disease Index (PDI)Cucumber Yield (t/ha)Reference
This compound 300g/l + Dimethomorph 225g/l SC100013.63 - 14.7423.33 - 24.23[5]
Zampro® (this compound + Dimethomorph)100014.09 - 15.1222.92 - 23.00[5]
Dimethomorph 50% WPNot specifiedHigher than combinationLower than combination[5]
Untreated Control-Significantly higherSignificantly lower[5]

Table 2: Efficacy against Potato Late Blight (Phytophthora infestans)

TreatmentApplication RateDisease Severity ReductionYield IncreaseReference
This compound 27% + Dimethomorph 20.27% SC0.1% solution88.67%SignificantA study on the bio-efficacy of this combination showed significant reduction in late blight severity.
Zampro® DM (this compound + Dimethomorph)0.8 l/haEffective protectionReduced tuber blight incidenceProduct label information indicates effective control when used in a spray program.[3]
Untreated Control---Unsprayed plots in a study experienced a mean yield loss of 93.2%. A study on spray frequency of this compound + dimethomorph showed that all spray frequencies reduced the relative area under the disease progress curve (rAUDPC).

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and dimethomorph.

Protocol 1: In Vitro Synergy Assessment using Checkerboard Microdilution Assay

This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and dimethomorph.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis MIC_A Determine MIC of This compound (A) Plate_Prep Prepare 96-well plate with serial dilutions of A and B MIC_A->Plate_Prep MIC_B Determine MIC of Dimethomorph (B) MIC_B->Plate_Prep Spore_Susp Prepare Oomycete Spore Suspension Inoculation Inoculate wells with spore suspension Spore_Susp->Inoculation Plate_Prep->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Read_Plate Read plate for mycelial growth (visual or spectrophotometric) Incubation->Read_Plate Calc_FIC Calculate FIC Index: FIC(A) + FIC(B) Read_Plate->Calc_FIC Interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 to ≤4) Antagonism (>4) Calc_FIC->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Materials:

  • This compound and Dimethomorph (analytical grade)

  • Appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Culture medium (e.g., Rye A or V8 juice agar/broth)

  • Oomycete pathogen (P. infestans or P. cubensis)

  • Spectrophotometer (optional)

  • Sterile water

  • Hemocytometer

Procedure:

  • Determine Minimum Inhibitory Concentration (MIC):

    • Separately determine the MIC for this compound and dimethomorph.

    • Prepare serial dilutions of each fungicide in the culture medium in a 96-well plate.

    • Inoculate each well with a standardized zoospore or mycelial suspension (e.g., 1 x 10^4 spores/mL).

    • Incubate at the optimal temperature for the pathogen (e.g., 18-20°C) for 3-7 days.

    • The MIC is the lowest concentration that completely inhibits visible growth.

  • Checkerboard Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and dimethomorph along the y-axis. Concentrations should range from sub-MIC to supra-MIC values (e.g., 1/8 x MIC to 4 x MIC).

    • The final plate will have a grid of wells each containing a unique combination of concentrations of the two fungicides.

    • Include rows and columns with each fungicide alone as controls.

  • Inoculation and Incubation:

    • Inoculate all wells with the standardized pathogen suspension.

    • Incubate the plate under the same conditions as the MIC determination.

  • Data Analysis and FIC Calculation:

    • After incubation, determine the MIC of each fungicide in the combination (the lowest concentration of that fungicide that inhibits growth in the presence of a specific concentration of the other).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

      • FIC (Dimethomorph) = MIC of Dimethomorph in combination / MIC of Dimethomorph alone

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC (this compound) + FIC (Dimethomorph)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: Detached Leaf Assay for In-Planta Efficacy

This protocol assesses the protective and curative activity of the fungicide combination on infected plant tissue.

Detached_Leaf_Workflow cluster_prep Preparation cluster_treatment Treatment and Inoculation cluster_incubation_eval Incubation and Evaluation Plant_Growth Grow healthy host plants (e.g., potato, cucumber) Leaf_Collection Excise healthy, uniform leaves Plant_Growth->Leaf_Collection Place_on_Agar Place leaves on water agar in petri dishes Leaf_Collection->Place_on_Agar Fungicide_Prep Prepare fungicide solutions (individual and combination) Protective_Assay Apply fungicide, then inoculate after 24h Fungicide_Prep->Protective_Assay Curative_Assay Inoculate, then apply fungicide after 24h Fungicide_Prep->Curative_Assay Inoculum_Prep Prepare zoospore suspension of pathogen Inoculum_Prep->Protective_Assay Inoculum_Prep->Curative_Assay Protective_Assay->Place_on_Agar Curative_Assay->Place_on_Agar Incubate Incubate in controlled environment (e.g., 21°C, high humidity) Place_on_Agar->Incubate Assess_Lesions Assess lesion size and sporangia formation after 5-7 days Incubate->Assess_Lesions Quantify Quantify disease severity (% leaf area infected) Assess_Lesions->Quantify

Caption: Workflow for the detached leaf assay.

Materials:

  • Healthy, young, fully expanded leaves from susceptible host plants (e.g., potato for P. infestans, cucumber for P. cubensis).[6]

  • Petri dishes containing 1.5% water agar.

  • Fungicide solutions of this compound, dimethomorph, and their combination at desired concentrations.

  • Pathogen zoospore suspension (e.g., 5 x 10^4 zoospores/mL).[6]

  • Micropipette.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and place them abaxial (underside) side up on the water agar plates.[7]

  • Application:

    • Protective Assay: Apply a small droplet (e.g., 20 µL) of the fungicide solution to the leaf surface. Allow it to dry for 24 hours.

    • Curative Assay: First, inoculate the leaves (see step 3) and then apply the fungicide droplet after 24 hours.

    • Include a control group treated with water or solvent only.

  • Inoculation:

    • Apply a droplet (e.g., 10 µL) of the zoospore suspension onto the treated/untreated area of the leaf.[6]

  • Incubation:

    • Seal the petri dishes and incubate in a growth chamber at an appropriate temperature (e.g., 18-21°C) with a photoperiod for 5-7 days.[6][7]

  • Evaluation:

    • Measure the diameter of the necrotic lesions that develop.

    • Assess the degree of sporulation within the lesion area, often on a qualitative scale (e.g., 0 = no sporulation, 4 = heavy sporulation).

    • Calculate the percentage of disease control relative to the untreated control.

Application Guidelines for Field Use

For researchers transitioning to field trials or for professionals in drug development, understanding the practical application of this compound and dimethomorph is crucial.

  • Formulation: These active ingredients are typically formulated as a suspension concentrate (SC).[1]

  • Application Timing: The combination is most effective when applied preventively, before the onset of disease symptoms.[2][3] Applications should commence when environmental conditions are favorable for disease development or when blight warnings are issued.[3]

  • Dosage: Recommended application rates for products like Zampro® are typically around 0.8 to 1.0 L/ha.[3][4] For smaller-scale applications, a general guideline is 1.5 to 2.0 ml per liter of water.[1]

  • Spray Interval: A spray interval of 7 to 14 days is generally recommended, with shorter intervals (5-7 days) under high disease pressure.[2][3][4]

  • Resistance Management: To mitigate the risk of fungicide resistance, it is critical to rotate with fungicides that have different modes of action. No more than two consecutive applications of this compound + dimethomorph should be made before switching to a different fungicide group.[4]

Conclusion

The synergistic interaction between this compound and dimethomorph offers a powerful tool for the management of Oomycete diseases. By targeting both cellular respiration and cell wall synthesis, this combination provides robust and reliable disease control while playing a vital role in sustainable fungicide resistance management strategies. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the potential of this potent antifungal synergy.

References

Application Note: Analysis of Ametoctradin Residues in Plant Tissues using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametoctradin is a fungicide belonging to the triazolopyrimidine class, effective against Oomycete pathogens in various crops.[1] It functions by inhibiting mitochondrial respiration at the bc1 complex (Complex III), thereby disrupting the energy supply of the fungus.[1][2][3] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and for research and development purposes. This document provides a detailed protocol for the analysis of this compound residues in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Mode of Action of this compound

This compound's fungicidal activity stems from its ability to block the electron transport chain in the mitochondria of Oomycete pathogens. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), which prevents the transfer of electrons and halts ATP synthesis, ultimately leading to fungal cell death.[2][3][4]

G cluster_0 Mitochondrial Inner Membrane cluster_1 Outcome Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (bc1 complex) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Fungal_Cell_Death Fungal Cell Death Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_production ATP Production (Energy) This compound This compound This compound->Complex_III Inhibits Qo site ATP_production->Fungal_Cell_Death Inhibition leads to G Start Start: Plant Tissue Sample Homogenization Sample Homogenization Start->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (optional) Extraction->Partitioning Cleanup Solid Phase Extraction (SPE) Clean-up Partitioning->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Analysis (C18 Column, UV Detection) Concentration->HPLC Data Data Acquisition & Analysis HPLC->Data End End: Residue Quantification Data->End

References

Application Notes and Protocols for Ametoctradin in Oomycete Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and data for utilizing ametoctradin in laboratory settings to control oomycete pathogens. This compound is a fungicide belonging to the triazolopyrimidine class, which demonstrates high efficacy against a range of oomycetes by inhibiting mitochondrial respiration.

Application Notes

This compound is a potent and specific inhibitor of oomycete pathogens, making it a valuable tool for in vitro studies of these destructive organisms. Its mode of action targets a fundamental cellular process, leading to the disruption of energy production and subsequent cell death.

Mechanism of Action

This compound targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] By binding to the Qo site of this complex, it blocks the transfer of electrons, which in turn inhibits ATP synthesis. This disruption of cellular respiration is particularly effective against energy-intensive life stages of oomycetes, such as zoospore formation, release, motility, and cyst germination.[3][4]

Spectrum of Activity

This compound has demonstrated efficacy against a variety of oomycete pathogens, including species of Phytophthora, Pythium, and Plasmopara. It is particularly effective against downy mildews and late blight diseases in agricultural settings and can be a valuable agent for controlling these pathogens in a laboratory environment.

Resistance Management

As with any targeted fungicide, there is a risk of resistance development. Laboratory studies have identified point mutations in the cytochrome b gene that can confer resistance to this compound. To mitigate the risk of selecting for resistant strains in laboratory cultures, it is advisable to use this compound judiciously and in rotation with other fungicides that have different modes of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various oomycete pathogens.

Table 1: Efficacy of this compound Against Various Oomycete Pathogens

Oomycete SpeciesParameterValueReference
Phytophthora litchiiMean EC500.1706 ± 0.091 μg/mLN/A
Plasmopara viticolaMICRefer to original study for specific strain data[5]

Table 2: Efficacy of this compound in Combination with Dimethomorph against Phytophthora nicotianae

ParameterConcentration (μg/mL)EfficacyReference
Sporangium Formation Inhibition10100%[6][7]
Mycelial Growth Inhibition30100%[6][7]
Sporangium FormationEC50: 0.00550% Inhibition[6][7]
Sporangium FormationEC90: 0.37490% Inhibition[6][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against oomycete pathogens in a laboratory setting.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the effect of this compound on the vegetative growth of oomycetes.

Materials:

  • Pure culture of the target oomycete pathogen

  • Appropriate culture medium (e.g., Potato Dextrose Agar - PDA, V8 juice agar)

  • Sterile petri dishes (90 mm)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare this compound-Amended Media:

    • Prepare the desired culture medium and autoclave.

    • Allow the medium to cool to approximately 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Gently swirl the flasks to ensure even distribution of the fungicide.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the plates at the optimal temperature for the specific oomycete pathogen in the dark.

  • Data Collection:

    • Measure the colony diameter (in mm) at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = ((dc - dt) / dc) * 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Data Analysis:

    • Determine the EC50 (Effective Concentration to inhibit growth by 50%) value by performing a dose-response analysis of the inhibition data.

Protocol 2: In Vitro Sporangium Formation Inhibition Assay

This protocol assesses the impact of this compound on the production of sporangia.

Materials:

  • Oomycete culture grown on solid or in liquid medium

  • Sterile petri dishes or multi-well plates

  • This compound stock solution

  • Sterile distilled water or appropriate buffer for inducing sporangulation

  • Microscope and glass slides

  • Hemocytometer or other cell counting device

Procedure:

  • Prepare Inoculum:

    • Grow the oomycete culture under conditions that favor mycelial growth.

    • To induce sporangia formation, follow established protocols for the specific oomycete (e.g., washing the mycelium with sterile water, temperature shifts).

  • This compound Treatment:

    • Expose the mycelial mats or cultures to different concentrations of this compound in sterile water or buffer during the induction of sporangulation.

  • Incubation:

    • Incubate under conditions optimal for sporangia formation for the specific oomycete.

  • Quantification of Sporangia:

    • After the incubation period, gently scrape the mycelium and suspend it in a known volume of sterile water.

    • Observe the suspension under a microscope to count the number of sporangia using a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of sporangium formation for each this compound concentration compared to the untreated control.

    • Determine the EC50 and EC90 values for sporangium formation inhibition. A study on Phytophthora nicotianae found that a mixture containing this compound completely inhibited sporangium formation at 10 µg/mL.[6][7]

Protocol 3: In Vitro Zoospore Germination Inhibition Assay

This protocol evaluates the effect of this compound on the germination of zoospores.

Materials:

  • Freshly prepared zoospore suspension of the target oomycete

  • Multi-well plates (e.g., 24-well or 96-well)

  • This compound stock solution

  • Sterile distilled water or germination buffer

  • Microscope and glass slides

Procedure:

  • Prepare Zoospore Suspension:

    • Induce zoospore release from sporangia following standard protocols (e.g., cold shock).

    • Determine the concentration of the zoospore suspension using a hemocytometer and adjust to a desired concentration (e.g., 1 x 10^4 zoospores/mL).

  • This compound Treatment:

    • In the wells of a multi-well plate, add different concentrations of this compound.

    • Add the zoospore suspension to each well. Include a control with no this compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for germination for a few hours (e.g., 2-4 hours).

  • Assessment of Germination:

    • After incubation, observe a sample from each well under a microscope.

    • Count the number of germinated and non-germinated zoospores (a zoospore is considered germinated if a germ tube is visible). Count at least 100 zoospores per replicate.

  • Data Analysis:

    • Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

    • Determine the EC50 value for zoospore germination. This compound is known to strongly inhibit the germination of encysted zoospores.[3][4]

Mandatory Visualization

G Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 Oxygen ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi -> ATP H_in H+ H_in->ATPSynthase H_out H+ This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound's site of action in the mitochondrial electron transport chain.

G Experimental Workflow: Mycelial Growth Inhibition Assay prep_media Prepare this compound-Amended and Control Agar Plates inoculate Inoculate Center of Plates with Oomycete Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter at Regular Intervals incubate->measure calculate Calculate Percent Inhibition and Determine EC50 measure->calculate

Caption: Workflow for assessing mycelial growth inhibition by this compound.

G Experimental Workflow: Zoospore Germination Inhibition Assay prep_spores Prepare and Quantify Zoospore Suspension treat Add Zoospores to Multi-well Plates with this compound Concentrations prep_spores->treat incubate Incubate for 2-4 Hours at Optimal Germination Temperature treat->incubate assess Count Germinated and Non-germinated Zoospores incubate->assess calculate Calculate Percent Germination Inhibition and Determine EC50 assess->calculate

Caption: Workflow for assessing zoospore germination inhibition by this compound.

References

Application Notes and Protocols for Ametoctradin in Fungicide Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ametoctradin is a potent fungicide belonging to the triazolopyrimidine class, categorized by the Fungicide Resistance Action Committee (FRAC) as a Quinone outside Stigmatellin-binding type (QoSI) inhibitor, and is placed in FRAC Group 45.[1][2] Its unique mode of action, which involves the inhibition of mitochondrial respiration at Complex III (the cytochrome bc1 complex), makes it a valuable tool in fungicide resistance management programs.[1][2] this compound is particularly effective against Oomycete pathogens, such as Plasmopara viticola (grapevine downy mildew) and Phytophthora infestans (late blight of potato and tomato). This document provides detailed application notes and experimental protocols for the use of this compound in fungicide resistance management studies.

Mode of Action and Resistance

This compound disrupts the electron transport chain in fungal mitochondria, leading to a cessation of ATP production and subsequent cell death.[1] Resistance to this compound in Plasmopara viticola has been linked to a specific point mutation in the cytochrome b gene (cytb), resulting in a serine to leucine amino acid substitution at position 34 (S34L).[3][4] This target-site modification reduces the binding affinity of this compound to the cytochrome bc1 complex, thereby conferring resistance. Monitoring for the presence of the S34L mutation is a key component of resistance management strategies.

Data Presentation

Table 1: Efficacy of this compound in Combination with Dimethomorph against Downy Mildew
PathogenCropTreatment (Active Ingredient Rate)Disease Severity (%)Yield (t/ha)Reference
Pseudoperonospora cubensisCucumberThis compound (300 g/L) + Dimethomorph (225 g/L) SC @ 1000 ml/ha13.6324.23[5]
Pseudoperonospora cubensisCucumberUntreated Control--[5]
Plasmopara viticolaGrapesThis compound (300 g/L) + Dimethomorph (225 g/L) SC @ 1000 ml/ha13.8421.42[6]
Plasmopara viticolaGrapesUntreated Control48.2111.96[6]
Table 2: Illustrative EC50 Values for this compound against Plasmopara viticola
Isolate TypeGenotype (cytb)Illustrative EC50 (mg/L)
SensitiveWild-type0.01 - 0.1
ResistantS34L mutant> 10

Note: The EC50 values presented are illustrative and based on the expected shift in sensitivity due to the S34L mutation. Actual values may vary depending on the specific isolates and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Plasmopara viticola to this compound using a Leaf Disc Assay

This protocol is adapted from established methods for testing the sensitivity of obligate biotrophic pathogens like Plasmopara viticola.[7]

1. Materials:

  • Fresh, young grapevine leaves (3rd or 4th node) from a susceptible cultivar.

  • This compound technical grade or a formulated product of known concentration.

  • Sterile deionized water.

  • Water agar (1.5% w/v).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (15 mm diameter).

  • Plasmopara viticola isolates (sensitive and potentially resistant).

  • Micropipettes and sterile tips.

  • Incubation chamber with controlled temperature (18-20°C) and light cycle (12h light/12h dark).

2. Procedure:

  • Preparation of Fungicide Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions in sterile deionized water to achieve the desired test concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).

  • Leaf Disc Preparation:

    • Wash grapevine leaves thoroughly with sterile deionized water and allow them to air dry.

    • Using the sterile cork borer, punch out leaf discs, avoiding major veins.

    • Place the leaf discs abaxial side up on the surface of water agar in the Petri dishes.

  • Fungicide Application:

    • Apply a small, known volume (e.g., 20 µL) of each this compound dilution to the surface of the leaf discs.

    • Allow the fungicide solution to dry in a laminar flow hood.

  • Inoculation:

    • Prepare a sporangial suspension of the P. viticola isolate to be tested in sterile deionized water. Adjust the concentration to approximately 5 x 10^4 sporangia/mL.

    • Apply a small droplet (e.g., 10 µL) of the sporangial suspension to the center of each fungicide-treated leaf disc.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate at 18-20°C with a 12-hour photoperiod.

  • Disease Assessment:

    • After 7-10 days, assess the percentage of the leaf disc area covered with sporulation for each treatment.

  • Data Analysis:

    • Calculate the mean percentage of sporulation for each this compound concentration.

    • Determine the EC50 value (the effective concentration that inhibits 50% of sporulation compared to the untreated control) using probit analysis or other suitable statistical software.

Protocol 2: Molecular Detection of the S34L Mutation in the Plasmopara viticola cytochrome b Gene using Allele-Specific PCR

This protocol is designed based on the principles of allele-specific PCR for the detection of single nucleotide polymorphisms (SNPs).

1. Materials:

  • DNA extraction kit suitable for plant pathogenic fungi.

  • Plasmopara viticola infected leaf tissue.

  • PCR tubes and reagents (Taq polymerase, dNTPs, PCR buffer).

  • Allele-specific primers (see Table 3).

  • Thermocycler.

  • Gel electrophoresis equipment and reagents.

  • DNA visualization system.

Table 3: Primers for Allele-Specific PCR Detection of the S34L Mutation

Primer NameSequence (5' to 3')Target Allele
Cytb-F (Forward)GCT TTA GGT GCT GCT ATT GCT ACommon
Cytb-R (Reverse)CCA TAA GGT AAT GTT GCT GGTCommon
S34-WT (Allele-Specific Forward)GCT GGT GCT GGT GCT T Wild-type (Serine)
L34-MUT (Allele-Specific Forward)GCT GGT GCT GGT GCT C Mutant (Leucine)

Note: The deliberate mismatch at the 3'-end of the allele-specific primers enhances specificity.

2. Procedure:

  • DNA Extraction: Extract total DNA from P. viticola-infected leaf tissue using a suitable DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer (S34-WT) and the common reverse primer (Cytb-R), and the other with the mutant-specific forward primer (L34-MUT) and the common reverse primer. A control reaction with the common forward (Cytb-F) and reverse (Cytb-R) primers should also be performed to ensure DNA quality.

    • PCR Reaction Mix (25 µL):

      • 5 µL 5x PCR Buffer

      • 1 µL 10 mM dNTPs

      • 1 µL 10 µM Forward Primer (either S34-WT or L34-MUT)

      • 1 µL 10 µM Reverse Primer (Cytb-R)

      • 0.25 µL Taq Polymerase (5 U/µL)

      • 1 µL Template DNA (approx. 50 ng)

      • 15.75 µL Nuclease-free water

    • Thermal Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 45 seconds

      • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis:

    • Analyze the PCR products on a 1.5% agarose gel stained with a suitable DNA stain.

    • The presence of a PCR product in the reaction with the S34-WT primer indicates the wild-type allele.

    • The presence of a PCR product in the reaction with the L34-MUT primer indicates the S34L mutant allele.

Protocol 3: Field Trial for Evaluating this compound-Based Fungicide Programs for Resistance Management of Grapevine Downy Mildew

This protocol outlines a representative field trial design to assess the efficacy and resistance management potential of this compound.[4]

1. Experimental Design:

  • Location: A vineyard with a history of downy mildew incidence.

  • Grapevine Cultivar: A cultivar susceptible to downy mildew.

  • Plot Design: Randomized complete block design (RCBD) with at least four replicate plots per treatment.

  • Plot Size: Each plot should consist of a minimum of 5-10 vines to minimize edge effects.

2. Treatments:

  • T1: Untreated Control: Sprayed with water only.

  • T2: Standard Fungicide Program: A conventional fungicide program used in the region (for comparison).

  • T3: this compound + Dimethomorph Program: A program based on a pre-mixture of this compound and dimethomorph, applied according to label recommendations.

  • T4: Rotational Program: Alternating applications of the this compound + dimethomorph mixture with fungicides from different FRAC groups.

3. Application:

  • Timing: Begin applications preventatively before the onset of disease, based on disease forecasting models or historical data. Continue applications at 10-14 day intervals or as dictated by weather conditions and disease pressure.

  • Equipment: Use a calibrated sprayer to ensure uniform coverage of the foliage and fruit clusters.

  • Application Volume: Adjust the spray volume to the canopy size to ensure thorough coverage.

4. Data Collection:

  • Disease Assessment:

    • Assess disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) at regular intervals (e.g., every 14 days) and at the end of the season.

    • Use a standardized rating scale for disease severity.

  • Resistance Monitoring:

    • Collect at least 50-100 infected leaf samples from each treatment plot at the end of the season.

    • Isolate P. viticola from these samples and conduct in vitro sensitivity testing (Protocol 1) and molecular analysis for the S34L mutation (Protocol 2) to determine the frequency of resistant isolates in each treatment group.

  • Yield and Quality: At harvest, measure the yield ( kg/vine or t/ha) and assess fruit quality parameters (e.g., berry weight, sugar content).

5. Data Analysis:

  • Analyze disease incidence, severity, and yield data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD).

  • Compare the frequency of resistant isolates among the different treatment groups.

Visualizations

G cluster_0 This compound Mode of Action This compound This compound Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration Inhibits Complex III (cytochrome bc1) Complex III (cytochrome bc1) This compound->Complex III (cytochrome bc1) Targets ATP Production ATP Production Complex III (cytochrome bc1)->ATP Production Blocks Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Leads to

Caption: this compound's mode of action targeting Complex III.

G cluster_1 Resistance Management Workflow Field Sampling Field Sampling Fungal Isolation Fungal Isolation Field Sampling->Fungal Isolation In Vitro Sensitivity In Vitro Sensitivity Fungal Isolation->In Vitro Sensitivity EC50 Determination Molecular Analysis Molecular Analysis Fungal Isolation->Molecular Analysis S34L Mutation Detection Data Interpretation Data Interpretation In Vitro Sensitivity->Data Interpretation Molecular Analysis->Data Interpretation

Caption: Workflow for fungicide resistance monitoring.

G Wild-type Cytochrome b Wild-type Cytochrome b Serine at position 34 This compound Binding This compound Binds effectively Wild-type Cytochrome b->this compound Binding Respiration Inhibited Mitochondrial Respiration Inhibited This compound Binding->Respiration Inhibited S34L Mutant Cytochrome b S34L Mutant Cytochrome b Leucine at position 34 Reduced Binding This compound Binding is reduced S34L Mutant Cytochrome b->Reduced Binding Respiration Continues Mitochondrial Respiration Continues Reduced Binding->Respiration Continues

Caption: Impact of S34L mutation on this compound binding.

References

Protocols for Determining Ametoctradin Sensitivity in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ametoctradin is a fungicide belonging to the triazolopyrimidine class, which demonstrates high efficacy against oomycete pathogens. Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain, ultimately disrupting the pathogen's energy supply.[1][2] This document provides detailed protocols for testing the sensitivity of fungal isolates to this compound, enabling researchers to assess its efficacy, monitor for potential resistance, and understand its mechanism of action at a cellular level.

The following protocols are designed to be comprehensive and adaptable for various research settings, from routine sensitivity screening to in-depth mechanistic studies.

Data Presentation: this compound Sensitivity in Oomycete Pathogens

The following tables summarize the reported 50% effective concentration (EC50) and minimum inhibitory concentration (MIC) values of this compound against various oomycete isolates. These values are crucial for establishing baseline sensitivity and identifying shifts in population susceptibility.

Table 1: EC50 Values of this compound against Phytophthora Species

Fungal SpeciesIsolate TypeMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference
Phytophthora sojaeField Isolates (n=106)0.1743 ± 0.0901Not Reported[3]
Phytophthora litchiiField Isolates (n=144)0.1706 ± 0.091Not Reported[4]

Table 2: MIC Values of this compound against Plasmopara viticola

Isolate TypeMethodMIC Range (mg/L)Reference
Field IsolatesLeaf Disc Assay<0.1 (sensitive)[5]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the EC50 value of this compound by measuring the inhibition of mycelial radial growth.

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide [DMSO])

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Sterile distilled water

  • DMSO (for control plates)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare the desired volume of PDA and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium.

    • Prepare control plates containing PDA with the same concentration of DMSO used in the treatment plates.

    • Pour approximately 20 mL of the amended or control agar into each Petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing the agar surface.

  • Incubation:

    • Seal the plates with paraffin film.

    • Incubate the plates at the optimal growth temperature for the specific fungal isolate (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [ (dc - dt) / dc ] * 100 Where:

      • dc = average diameter of the colony on the control plate

      • dt = average diameter of the colony on the treated plate

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that inhibits mycelial growth by 50%) using probit analysis or by fitting a dose-response curve.

Protocol 2: Zoospore Germination Inhibition Assay

This assay is particularly relevant for oomycetes, as this compound is known to inhibit zoospore motility and germination.[1]

Objective: To determine the effect of this compound on the germination of fungal zoospores.

Materials:

  • Fungal culture capable of producing sporangia and zoospores

  • Sterile distilled water or a specific salt solution for zoospore release

  • This compound stock solution

  • Microtiter plates (96-well) or glass slides

  • Hemocytometer or spectrophotometer for zoospore quantification

  • Microscope

  • Incubator

Procedure:

  • Zoospore Production:

    • Grow the fungal isolate on a suitable medium (e.g., V8 juice agar) to induce sporangia formation.

    • Induce zoospore release by flooding the culture with cold, sterile distilled water and incubating at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes), followed by a return to room temperature. The exact conditions may vary depending on the fungal species.

  • Zoospore Quantification and Dilution:

    • Collect the zoospore suspension and filter it through sterile cheesecloth to remove mycelial fragments.

    • Determine the concentration of zoospores using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 620 nm).[6]

    • Adjust the zoospore suspension to a final concentration of approximately 1 x 10^4 to 1 x 10^5 zoospores/mL with sterile distilled water.

  • Assay Setup:

    • In the wells of a microtiter plate or on glass slides, prepare a series of this compound concentrations.

    • Add the zoospore suspension to each well or slide. Include a control with no this compound.

  • Incubation:

    • Incubate the plates or slides in a humid chamber at the optimal temperature for germination for a period of 2-24 hours, depending on the fungal species.

  • Data Collection and Analysis:

    • Using a microscope, count the number of germinated and non-germinated zoospores in at least three different fields of view for each concentration. A zoospore is considered germinated if the germ tube is at least half the diameter of the zoospore.

    • Calculate the percentage of germination inhibition for each concentration.

    • Determine the EC50 value for germination inhibition as described in Protocol 1.

Protocol 3: Mitochondrial Complex III Activity Assay

This biochemical assay directly measures the activity of the target enzyme of this compound.

Objective: To quantify the inhibitory effect of this compound on the activity of mitochondrial Complex III.

Materials:

  • Isolated fungal mitochondria (protocols for isolation are widely available)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer with appropriate pH and cofactors)

  • Substrate for Complex III (e.g., decylubiquinol)

  • Electron acceptor (e.g., cytochrome c)

  • Spectrophotometer capable of kinetic measurements

  • Complex III inhibitor (e.g., Antimycin A) for control

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from the fungal mycelium using standard differential centrifugation methods. The specific protocol may need to be optimized for the fungal species.

  • Assay Reaction:

    • In a cuvette or microplate well, combine the assay buffer, isolated mitochondria, and varying concentrations of this compound.

    • Include a control without this compound and a positive control with a known Complex III inhibitor like Antimycin A.

    • Initiate the reaction by adding the substrate (e.g., decylubiquinol).

  • Measurement:

    • Immediately measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits Complex III activity by 50%) by plotting the percentage of inhibition against the this compound concentration.

Visualization of Pathways and Workflows

G This compound's Mode of Action cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- H_ions H+ ComplexI->H_ions ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->H_ions O2 O2 ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP_Pi ADP + Pi ADP_Pi->ATPSynthase H_ions->ATPSynthase This compound This compound This compound->ComplexIII H2O H2O O2->H2O

Caption: this compound inhibits Complex III in the mitochondrial electron transport chain.

G Mycelial Growth Inhibition Assay Workflow start Start prep_media Prepare Fungicide-Amended and Control Media start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percentage Growth Inhibition measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

Caption: Workflow for the mycelial growth inhibition assay.

G Zoospore Germination Inhibition Assay Workflow start Start produce_zoospores Produce and Quantify Zoospore Suspension start->produce_zoospores setup_assay Prepare this compound Concentrations and Add Zoospores produce_zoospores->setup_assay incubate Incubate in a Humid Chamber setup_assay->incubate count Count Germinated and Non-germinated Zoospores incubate->count calculate Calculate Percentage Germination Inhibition count->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

Caption: Workflow for the zoospore germination inhibition assay.

References

Application Notes and Protocols for Ametoctradin in Greenhouse and Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Application Notes

Ametoctradin is a novel post-emergence fungicide from the triazolopyrimidine chemical class, specifically developed to manage diseases caused by Oomycete pathogens.[1][2][3] Its primary targets include destructive diseases such as downy mildews (Plasmopara viticola, Pseudoperonospora cubensis) and late blight (Phytophthora infestans) in a variety of crops.[1][3][4] this compound is particularly valuable in resistance management strategies due to its unique mode of action, which shows no cross-resistance with other fungicide classes like phenylamides or Quinone outside Inhibitors (QoIs).[5][6][7]

The fungicide acts as a strong inhibitor of mitochondrial respiration, effectively disrupting the energy supply of the fungal pathogen.[5][6][8] It demonstrates high efficacy against the zoospore stages of Oomycetes, inhibiting their formation, release, motility, and germination.[6][9] Formulations often combine this compound with other active ingredients, such as dimethomorph, to provide both preventative and curative action and broaden the spectrum of control.[3][6][10] Commercially available products include Zampro® and Orvego®.[4][11]

Mechanism of Action: Mitochondrial Respiration Inhibition

This compound's mode of action is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[5][6][12] It binds to the Qo site of this complex, which disrupts the electron transport chain, halting the production of ATP and leading to the death of the fungal cell.[6][12] This targeted action is highly specific to Oomycetes.[2]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Q Q (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_C Cyt c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Inhibits Qo site

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Quantitative Data from Efficacy Trials

The following tables summarize the application parameters and efficacy data for this compound from various field trials.

Table 1: Recommended Application Rates for this compound

Crop Disease Target Maximum Single Application Rate (lb ai/A) Maximum Applications per Season Retreatment Interval (Days)
Grapes Downy Mildew 0.273 4 7-10
Potatoes / Tuber Vegetables Late Blight 0.273 3 5-7
Cucurbit Vegetables Downy Mildew 0.273 3 5-7
Bulb & Leafy Vegetables Downy Mildew 0.273 3 5-7
Fruiting Vegetables Late Blight 0.273 3 5-7

Data sourced from regulatory filings and product labels.[4]

Table 2: Efficacy of this compound Against Potato Late Blight (Phytophthora infestans)

Treatment Dose (L or kg c.p./ha) Late Blight Severity (%) (19 Days After Last Application) Yield (ton/ha)
Untreated Control - 100.00 29.50
This compound + Dimethomorph 1.00 4.30 46.13
This compound + Dimethomorph 1.25 2.50 49.50
This compound + Metiram 2.50 11.30 40.00
Fluopicolide + Propamocarb 1.25 3.00 47.75
Cymoxanil + Mancozeb 2.00 21.30 38.38

Data from a field trial on 'Ágata' cultivar potatoes in Brazil.[6][13] The trial demonstrated that this compound in combination with Dimethomorph provided significant control of late blight and led to a substantial increase in yield compared to the untreated control.[6][7]

Table 3: Efficacy of this compound + Dimethomorph Against Cucumber Downy Mildew

Treatment Dose (ml/ha) Percent Disease Index (PDI) - Rabi Season Percent Disease Index (PDI) - Kharif Season Yield (t/ha) - Rabi Season Yield (t/ha) - Kharif Season
Untreated Control - 42.15 45.65 16.50 17.15
This compound + Dimethomorph SC 1000 14.74 15.25 23.33 24.23
Zampro® 525 SC 1000 15.12 16.10 22.92 23.00
Dimethomorph 50% WP 1000 20.25 22.45 20.42 21.30
Cymoxanil 8% + Mancozeb 64% WP 2000 18.25 19.54 21.67 22.50

Data from a field experiment demonstrating that this compound + Dimethomorph was superior in reducing the disease index of downy mildew and increasing fruit yield in cucumber.[14]

Experimental Protocols

Protocol 1: Greenhouse Fungicide Efficacy Trial

This protocol outlines a method for evaluating the efficacy of this compound against a target Oomycete pathogen under controlled greenhouse conditions.

  • 1. Objective: To determine the minimum effective dose of this compound for the control of a specific pathogen (e.g., Phytophthora infestans) on a host plant (e.g., potato or tomato) in a controlled environment.[15]

  • 2. Materials:

    • Host Plants: Susceptible cultivar seedlings (e.g., 'Russet Burbank' potatoes), grown to a specified stage (e.g., 4-6 true leaves).[16]

    • Pathogen: A virulent isolate of the target pathogen (e.g., P. infestans), maintained in culture. Prepare a zoospore suspension at a known concentration (e.g., 1 x 10^5 spores/mL).

    • Fungicide: this compound formulation (e.g., BAS 650 00 F) and any combination products (e.g., Zampro®).[3]

    • Equipment: Greenhouse or growth chamber with controlled temperature and humidity, calibrated spray equipment (e.g., backpack sprayer), materials for maintaining high humidity (plastic bags or misting system).

  • 3. Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with 4-6 replications.[17]

    • Each experimental unit (plot) should consist of 5-10 plants.

    • Treatments:

      • Untreated, Uninoculated Control

      • Untreated, Inoculated Control

      • This compound at a low rate (e.g., 0.5X the recommended field rate)

      • This compound at the recommended rate (1X)

      • This compound at a high rate (e.g., 2X the recommended rate)

      • Reference/Standard Fungicide Control

  • 4. Procedure:

    • Plant Propagation: Grow host plants under optimal conditions until they reach the target growth stage.

    • Fungicide Application: Apply fungicide treatments to the point of runoff, ensuring thorough coverage. Allow foliage to dry completely before inoculation (typically 24 hours).

    • Inoculation: Spray plants with the pathogen spore suspension until leaves are uniformly wet.

    • Incubation: Place inoculated plants in a high-humidity environment (e.g., >95% RH) for 24-48 hours to facilitate infection. Move plants back to standard greenhouse conditions (e.g., 18-22°C, >80% RH) for disease development.[15]

    • Data Collection: Assess disease severity 5, 7, and 10 days post-inoculation using a standardized rating scale (e.g., 0-100% leaf area affected).[6] Also, record any signs of phytotoxicity.

  • 5. Data Analysis: Analyze disease severity data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatments.

start Start propagate 1. Propagate Susceptible Host Plants start->propagate apply_fungicide 2. Apply Fungicide Treatments (RCBD Design) propagate->apply_fungicide inoculate 3. Inoculate Plants with Pathogen Spore Suspension apply_fungicide->inoculate incubate 4. Incubate in High Humidity Environment inoculate->incubate assess 5. Assess Disease Severity (Multiple Time Points) incubate->assess analyze 6. Statistical Analysis (ANOVA, Tukey's HSD) assess->analyze end End analyze->end

Caption: Workflow for a typical greenhouse fungicide efficacy trial.

Protocol 2: Field Efficacy Trial

This protocol provides a methodology for assessing this compound's performance under real-world agricultural conditions.

  • 1. Objective: To evaluate the efficacy and crop safety of this compound, applied as a foliar spray program, for the control of a target disease in a commercial crop setting.

  • 2. Site Selection and Plot Design:

    • Choose a location with a history of the target disease and uniform soil conditions.[15]

    • Use a Randomized Complete Block Design (RCBD) with at least 4 replications.[6]

    • Individual plots should be large enough to accommodate commercial spray equipment and minimize inter-plot interference, for example, four 20-ft-long rows.[6][16] Include untreated buffer rows between plots.

  • 3. Crop Management:

    • Follow standard commercial practices for the region regarding planting, fertilization, irrigation, and insect/weed control.[16]

  • 4. Treatments and Application:

    • Treatments: Include an untreated control, a standard grower practice/competitor program, and one or more programs featuring this compound (e.g., this compound + Dimethomorph).

    • Application: Use a calibrated sprayer (e.g., CO2-pressurized backpack or tractor-mounted boom) to apply treatments.[6][18] Record application volume (e.g., 300-600 L/ha, adjusted for crop growth), pressure (e.g., 3 bar), and timing.[6][13] Applications should be initiated preventatively or at the first sign of disease, and continued on a 7-10 day interval.[4]

  • 5. Disease and Data Assessment:

    • Disease can be from natural infection or artificial inoculation.[10]

    • Disease Severity: Visually assess the percentage of affected leaf area in the center rows of each plot at multiple time points throughout the season.[6]

    • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity ratings to provide an integrated measure of disease control over time.[6]

    • Yield: At the end of the season, harvest the center rows of each plot and measure the total and marketable yield.[6][7]

    • Phytotoxicity: Visually rate plots for any signs of crop injury (e.g., stunting, chlorosis) after each application.

  • 6. Data Analysis:

    • Analyze disease severity, AUDPC, and yield data using ANOVA. Compare treatment means using an appropriate statistical test (e.g., Tukey's HSD at p=0.05).[13]

start Start site_select 1. Site Selection & Plot Layout (RCBD) start->site_select planting 2. Planting & Standard Crop Management site_select->planting application 3. Initiate Spray Program (e.g., 7-day intervals) planting->application assessment 4. Weekly Disease Severity & Phytotoxicity Assessment application->assessment Repeat as per protocol assessment->application audpc 5. Calculate Area Under Disease Progress Curve (AUDPC) assessment->audpc harvest 6. Harvest & Measure Marketable Yield audpc->harvest analysis 7. Statistical Analysis (ANOVA) harvest->analysis end End analysis->end

Caption: General workflow for a field-based fungicide efficacy trial.

References

Troubleshooting & Optimization

Technical Support Center: Ametoctradin Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ametoctradin under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH levels?

This compound is hydrolytically stable in sterile aqueous buffer solutions across a range of pH values. Studies have shown that at 50°C in the dark, this compound exhibits stability at pH 4, 5, 7, and 9 for at least 7 days. The estimated half-life (DT50) for hydrolysis at 25°C is greater than one year, indicating high stability against hydrolysis under typical experimental conditions.[1]

Q2: How stable is this compound when exposed to light?

This compound shows moderate degradation under photolytic conditions. In a study conducted in sterile water at pH 7 and 22 ± 1°C using a Xenon lamp, the concentration of this compound moderately declined to 69% of the initial amount after 15 days of continuous exposure. The calculated half-life (DT50) for photolysis under these conditions is 38.4 days, following single first-order kinetics.[1] Therefore, it is advisable to protect this compound solutions from prolonged exposure to light to minimize degradation.

Q3: What is the thermal stability of this compound?

This compound demonstrates good thermal stability under various storage conditions. In fortified grape samples, this compound showed less than 3% dissipation over 30 days when stored at both refrigerated (5 ± 3°C) and ambient temperatures (25 ± 5°C).[2] Furthermore, long-term stability has been observed in frozen commodities. Residues of this compound and its major soil metabolites were found to be stable in high-water-content commodities for at least 36 months when stored at -20°C.[3]

Q4: Is this compound susceptible to degradation in soil?

Yes, this compound degrades in soil. The half-life in soil has been reported to range from 1.3 to 6.3 days.[4] The primary degradation pathway in soil involves the metabolism of the parent compound into several metabolites.

Q5: What are the major degradation products of this compound in soil?

The major metabolites of this compound identified in soil are M650F01, M650F02, M650F03, and M650F04.[4]

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my aqueous solution during my experiment.

Possible Causes and Solutions:

  • Photodegradation: As this compound is moderately sensitive to light, ensure your experimental setup is protected from light, especially if the experiment is conducted over an extended period. Use amber-colored glassware or wrap your containers in aluminum foil.

  • Microbial Degradation: If your solution is not sterile, microbial activity could contribute to the degradation of this compound. For long-term experiments, consider using sterile buffers and aseptic techniques.

  • Presence of Oxidizing Agents: Although specific data is limited, strong oxidizing agents could potentially degrade this compound. If your experimental medium contains such agents, this could be a cause of instability.

Issue: I am trying to develop a stability-indicating HPLC method for this compound and need to generate degradation products.

Forced Degradation Protocol:

To develop a stability-indicating method, you will need to perform forced degradation studies. Based on the known stability profile, here is a recommended approach:

  • Acidic and Basic Hydrolysis: While this compound is stable at neutral pH, forced degradation can be induced under more extreme acidic and basic conditions. Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH, respectively. Monitor the degradation over time by HPLC.

  • Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). This will help to identify potential oxidative degradation products.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70-80°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a UV lamp or a photostability chamber to generate photolytic degradation products.

Data Summary

Table 1: Stability of this compound under Hydrolytic Conditions

pHTemperature (°C)DurationObservationEstimated DT50 at 25°C
4, 5, 7, 9507 daysStable> 1 year[1]

Table 2: Stability of this compound under Photolytic Conditions

MediumpHTemperature (°C)Light SourceObservationDT50
Sterile Water722 ± 1Xenon LampModerate decline to 69% of initial concentration in 15 days38.4 days[1]

Table 3: Stability of this compound under Different Storage Temperatures

MatrixTemperature (°C)DurationDissipation
Fortified Grapes5 ± 330 days< 3%[2]
Fortified Grapes25 ± 530 days< 3%[2]
High Water Content Commodities-2036 monthsStable[3]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Grapes by HPLC

This protocol is adapted from the method described by Rao et al. (2016).[2]

  • Sample Preparation:

    • Homogenize a representative sample of grapes.

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile and shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride, and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 6 mL aliquot of the supernatant.

    • Add 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 column

      • Mobile Phase: Acetonitrile and water gradient

      • Detector: UV or PDA detector

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start Start: Sample Collection homogenize Homogenization start->homogenize extract Extraction with Acetonitrile homogenize->extract partition Salting-out Partitioning extract->partition centrifuge1 Centrifugation partition->centrifuge1 dspe Dispersive SPE centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 filter Filtration centrifuge2->filter hplc HPLC Analysis filter->hplc end End: Data Acquisition hplc->end

Caption: Workflow for the analysis of this compound residues.

Degradation_Pathway cluster_soil Soil Degradation This compound This compound M650F01 Metabolite M650F01 This compound->M650F01 M650F02 Metabolite M650F02 This compound->M650F02 M650F03 Metabolite M650F03 This compound->M650F03 M650F04 Metabolite M650F04 This compound->M650F04

Caption: Primary degradation pathway of this compound in soil.

References

Troubleshooting Ametoctradin crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ametoctradin. Our aim is to help you resolve common issues with stock solution preparation and prevent crystallization, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has formed crystals. Can I still use it?

It is not recommended to use a stock solution that has visible crystals. Crystallization indicates that the compound has precipitated out of the solvent, leading to an inaccurate and lower concentration of the active compound in the supernatant. This will significantly impact the reliability and reproducibility of your experimental results. It is crucial to redissolve the crystals completely or prepare a fresh stock solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on available data, acetonitrile and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing this compound stock solutions.[1][2] Acetonitrile is often used for analytical standards, while DMSO is a common choice for cellular-based assays.[1][2] The choice of solvent may depend on the specific requirements of your experiment, including the desired concentration and compatibility with your experimental system.

Q3: What are the recommended storage conditions for this compound stock solutions?

This compound stock solutions are typically stored at low temperatures to ensure stability. For short-term storage (up to one week), refrigeration at 4°C is acceptable.[2] For long-term storage, freezing the stock solution at -20°C or -80°C is recommended to prevent degradation.[1][2] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote crystallization and degradation.

Q4: What is the mechanism of action of this compound?

This compound is an inhibitor of the mitochondrial respiratory chain Complex III (also known as the cytochrome bc1 complex).[1][2][3] By binding to the Qo site of Complex III, it blocks the electron transport chain, which in turn inhibits ATP synthesis in fungal cells.[1][2]

Troubleshooting Guide: this compound Crystallization

Crystallization of this compound in stock solutions can be a frustrating issue. This guide provides a systematic approach to troubleshooting and preventing this problem.

Visualizing the Troubleshooting Process

The following workflow provides a step-by-step guide to address this compound crystallization.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Solutions cluster_prevention Prevention observe Crystals observed in This compound stock solution diagnose Identify Potential Causes observe->diagnose redissolve Attempt to Redissolve diagnose->redissolve If immediate use is needed prepare_fresh Prepare Fresh Solution diagnose->prepare_fresh Recommended approach redissolve->prepare_fresh If redissolving fails optimize_solvent Optimize Solvent & Concentration prepare_fresh->optimize_solvent proper_storage Ensure Proper Storage prepare_fresh->proper_storage check_purity Verify Compound Purity prepare_fresh->check_purity

Caption: A workflow for troubleshooting this compound crystallization.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Low Temperature Storage While essential for stability, low temperatures decrease the solubility of this compound, potentially leading to crystallization, especially at higher concentrations.Before use, allow the stock solution to slowly warm to room temperature. If crystals persist, gentle warming in a water bath (not exceeding 37°C) and vortexing may help redissolve the compound.
High Concentration Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of crystallization.Prepare a new stock solution at a slightly lower concentration. Refer to the solubility data table below to select an appropriate concentration for your chosen solvent.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation over time, increasing the concentration of this compound and causing it to precipitate.Ensure vials are tightly sealed with appropriate caps. For long-term storage, consider using parafilm to further secure the cap.
Impure Compound Impurities in the this compound solid can act as nucleation sites, promoting crystal formation.Use high-purity this compound (>98%). If you suspect impurities, consider purifying the compound before preparing the stock solution.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can induce crystallization.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Inappropriate Solvent The solubility of this compound varies significantly between different organic solvents.Use a solvent in which this compound has higher solubility. Acetonitrile and DMSO are good starting points.[1][2]
This compound Solubility Data
Solvent Solubility Reference
Water (pH 7, 20°C)0.15 mg/L[4]
AcetonitrileSoluble[1]
DMSOSoluble[2]

Note: Qualitative solubility data from literature is noted. For precise quantitative data, it is recommended to perform solubility tests under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Acetonitrile

This protocol is suitable for preparing a standard solution for analytical purposes.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial. For example, to prepare a 1 mg/mL solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the appropriate volume of HPLC-grade acetonitrile to the vial. For a 1 mg/mL solution, add 10 mL of acetonitrile.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a sonicator bath can aid dissolution.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C for long-term storage.[1]

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for use in cell-based assays.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution and sonicate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C to minimize freeze-thaw cycles.[2]

Signaling Pathway

This compound's Impact on the Mitochondrial Respiratory Chain

This compound exerts its fungicidal effect by inhibiting Complex III of the mitochondrial electron transport chain. This disruption has significant downstream consequences on cellular energy production.

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow Disrupted Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Reduction ATP ATP Production ATP_Synthase->ATP Inhibited This compound This compound This compound->Complex_III Inhibition

Caption: Inhibition of Complex III by this compound disrupts the electron transport chain.

References

Ametoctradin degradation under UV light and its impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with ametoctradin, understanding its stability under various experimental conditions is critical for obtaining accurate and reproducible results. This technical support center provides guidance on the potential degradation of this compound when exposed to UV light and its implications for your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to UV light?

A1: While specific public data on the comprehensive photodegradation of this compound is limited, pesticides in general can be susceptible to degradation upon exposure to UV radiation.[1] The energy from UV light can induce photochemical reactions, leading to the breakdown of the parent compound into various degradants. Therefore, it is crucial to consider the potential for this compound degradation if your experimental setup involves direct exposure to UV light sources.

Q2: What are the potential consequences of this compound degradation in my experiments?

A2: The degradation of this compound can have several significant impacts on your experimental outcomes:

  • Reduced Potency: Degradation of the active compound can lead to a decrease in its effective concentration, potentially resulting in lower than expected efficacy in bioassays.

  • Altered Bioactivity: Degradation products may have different biological activities than the parent compound. They could be less active, inactive, or in some cases, exhibit toxic effects that could confound experimental results.

  • Inaccurate Quantification: If you are performing analytical studies, the presence of degradation products can interfere with the quantification of the parent this compound, leading to inaccurate measurements of its concentration.

  • Variability in Results: Uncontrolled degradation can introduce significant variability between experiments, making it difficult to obtain reproducible data.

Q3: What are the known or potential degradation products of this compound under UV light?

A3: Specific information on the photodegradation products of this compound is not extensively documented in publicly available literature. However, several metabolites of this compound have been identified in other contexts, such as biodegradation.[2][3] It is plausible that some of these metabolites could also be formed through photodegradation. Known metabolites include compounds with modifications to the alkyl chain and the triazolopyrimidine ring system. To definitively identify photodegradation products, a formal degradation study is recommended.

Q4: How can I minimize this compound degradation during my experiments?

A4: To minimize potential photodegradation, consider the following precautions:

  • Work in Low-Light Conditions: When preparing solutions or handling this compound, work in a dimly lit area or use amber-colored glassware to protect the compound from ambient light.

  • Use UV-Blocking Materials: If your experimental setup requires illumination, use filters to block UV wavelengths if they are not essential for the experiment.

  • Control Exposure Time: Minimize the duration of exposure to any light source, especially those emitting UV radiation.

  • Conduct Control Experiments: Include control groups that are not exposed to UV light to assess the extent of degradation and its impact on your results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays This compound may be degrading under the lighting conditions of your incubator or experimental setup.1. Quantify the concentration of this compound at the beginning and end of your experiment using a suitable analytical method (e.g., HPLC-UV). 2. Run a parallel experiment with a control group shielded from light to determine if degradation is occurring. 3. If degradation is confirmed, modify the experimental setup to minimize light exposure (e.g., use amber plates, cover with foil).
Unexpected toxicity observed The formation of toxic degradation products under UV light could be the cause.1. Analyze your this compound solution after UV exposure using LC-MS or a similar technique to identify potential degradation products. 2. If new peaks are observed, attempt to isolate and identify these compounds. 3. Test the toxicity of the degraded solution and compare it to a fresh, unexposed solution.
Difficulty in quantifying this compound Degradation products may co-elute with the parent compound in your analytical method.1. Optimize your analytical method (e.g., HPLC gradient, column chemistry) to achieve better separation between this compound and its potential degradants. 2. Use a more selective detection method, such as mass spectrometry (MS), to specifically quantify this compound.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Photostability

This protocol provides a basic workflow to determine if this compound is degrading under your specific experimental light conditions.

G cluster_prep Solution Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare a stock solution of This compound in a suitable solvent (e.g., acetonitrile or DMSO). B Dilute the stock solution to the final experimental concentration in your aqueous medium. A->B C Divide the solution into two aliquots: - Test Sample - Control Sample B->C D Expose the Test Sample to the experimental UV light source for the duration of your experiment. C->D E Keep the Control Sample in the dark at the same temperature. C->E F At defined time points, take samples from both the Test and Control groups. D->F E->F G Analyze the concentration of This compound in all samples using a validated HPLC-UV method. F->G H Compare the concentration of This compound between the Test and Control samples. G->H

Caption: Workflow for assessing this compound photostability.

Protocol 2: Characterization of Photodegradation Products

This protocol outlines a general procedure for identifying the products formed from this compound degradation under UV light.

G cluster_degradation Forced Degradation cluster_analysis Analysis of Degradants A Prepare a concentrated solution of this compound. B Expose the solution to a high-intensity UV lamp for an extended period to force degradation. A->B C Monitor the degradation process by HPLC-UV until a significant portion of the parent compound has degraded. B->C D Inject the degraded sample into an LC-MS/MS system. C->D E Analyze the mass spectra to determine the molecular weights of the degradation products. D->E F Use fragmentation patterns (MS/MS) to propose structures for the degradation products. E->F G cluster_cause Cause cluster_effect Potential Effects cluster_consequence Experimental Consequences A Exposure of this compound Solution to UV Light B Photodegradation of This compound A->B C Formation of Degradation Products A->C D Reduced Concentration of Active Compound B->D F Inaccurate Analytical Measurements B->F E Altered Biological Activity C->E C->F

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Ametoctradin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ametoctradin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low solubility in aqueous media. The solubility is slightly pH-dependent but remains low across the physiological pH range.[1][2]

Q2: Why is this compound so poorly soluble in water?

A2: this compound is a lipophilic molecule, as indicated by its high Log P value.[1][2][3] This means it has a preference for fatty or nonpolar environments over water. Its chemical structure, containing a long octyl chain, contributes significantly to its hydrophobicity.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: It is highly unlikely that you will be able to dissolve a significant amount of this compound directly in an aqueous buffer to achieve a desired concentration for most in vitro experiments. Direct addition will likely result in a suspension of undissolved particles.

Q4: What are the general approaches to solubilizing this compound for in vitro studies?

A4: The most common and effective approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. Other advanced techniques include the use of surfactants, cyclodextrins, and nanoformulations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates out of solution when I add my stock to the aqueous medium. The final concentration of the organic co-solvent is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final medium.- Increase the final concentration of the co-solvent slightly, but remain within the tolerance limits of your assay. - Decrease the final concentration of this compound. - Try a different co-solvent with higher solubilizing power for this compound. - Consider using a surfactant in your final medium to enhance solubility.
My this compound stock solution is cloudy or has visible particles. The this compound has not fully dissolved in the organic solvent. The concentration of the stock solution is too high.- Gently warm the solution and sonicate to aid dissolution. - Prepare a more dilute stock solution. - Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved particles.
I am observing unexpected effects in my cell-based assay. The organic solvent used for the stock solution is causing toxicity or off-target effects.- Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on your system. - Reduce the final concentration of the organic solvent to the lowest possible level. - Consider alternative solubilization methods that do not require organic solvents, such as cyclodextrin complexation or nanoformulation.
The solubility of my this compound seems to vary between experiments. The pH of your aqueous medium is not consistent. Temperature fluctuations can affect solubility.- Ensure the pH of your aqueous medium is consistent for all experiments. - Perform your experiments at a consistent temperature.

Physicochemical and Solubility Data

The following tables summarize key data for this compound to aid in the selection of appropriate solubilization strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₅N₅[4]
Molecular Weight275.39 g/mol [4]
Melting Point197.7 – 198.7 °C[1]
pKa2.78[5]
Log P (octanol/water)4.18 - 4.40[1][2][3]

Table 2: Solubility of this compound in Aqueous Media

SolventSolubility (mg/L) at 20°CReference
Deionized Water0.14[1][2]
Buffer pH 40.23[1][2]
Buffer pH 70.15[1][2]
Buffer pH 90.20[1][2]

Table 3: Solubility of this compound in Organic Solvents

SolventSolubility (g/L) at 20°CReference
Dimethyl sulfoxide (DMSO)10.7[2]
Methanol7.2[2][6]
Dichloromethane3.0[2]
Acetone1.9[2][6]
Acetonitrile0.5 (10.7 g/L also reported)[2][5][7][8][9]
Ethyl acetate0.8[2][6]
Toluene0.1[2][6]
n-Heptane< 0.01[2]

Experimental Protocols and Methodologies

Method 1: Co-solvent Solubilization

This is the most straightforward method for preparing this compound solutions for in vitro experiments.

Objective: To prepare a clear, concentrated stock solution of this compound in a water-miscible organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

Workflow for Co-solvent Solubilization

CoSolvent_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate/Warm vortex->sonicate check Visually Inspect sonicate->check store Store at -20°C check->store dilute Dilute stock in aqueous medium store->dilute mix Mix thoroughly dilute->mix use Use in experiment mix->use

Caption: Workflow for preparing and using a co-solvent stock solution of this compound.

Method 2: Surfactant-aided Solubilization

The use of surfactants can help to maintain this compound in solution in aqueous media, especially when the final co-solvent concentration needs to be very low.

Objective: To prepare an aqueous solution of this compound using a surfactant.

Materials:

  • This compound stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • A non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

  • Aqueous buffer of choice.

  • Magnetic stirrer.

Procedure:

  • Prepare a concentrated stock solution of the surfactant in the aqueous buffer (e.g., 10% w/v).

  • In a separate container, add the required volume of aqueous buffer.

  • While stirring, add the surfactant stock solution to the buffer to achieve the desired final surfactant concentration (typically 0.01% to 0.5% w/v).

  • Slowly add the this compound stock solution dropwise to the stirring surfactant-containing buffer.

  • Continue stirring for 15-30 minutes to ensure complete dispersion and solubilization.

Logical Diagram for Surfactant Selection

Surfactant_Selection start Need to improve aqueous solubility of this compound consider_surfactant Consider Surfactant-aided Solubilization start->consider_surfactant non_ionic Non-ionic surfactants are generally preferred for biological systems due to lower toxicity. consider_surfactant->non_ionic Why? anionic_cationic Anionic/Cationic surfactants may be more likely to interact with biological molecules. consider_surfactant->anionic_cationic Caution tween Tween® Series (e.g., Tween® 80) non_ionic->tween Example pluronic Pluronic® Series (e.g., Pluronic® F-68) non_ionic->pluronic Example

Caption: Decision guide for selecting a suitable surfactant for this compound solubilization.

Method 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility.

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin.

  • Aqueous buffer of choice.

  • Magnetic stirrer.

  • Sonicator bath.

Procedure:

  • Dissolve the desired amount of HP-β-CD in the aqueous buffer with stirring.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Continue stirring the mixture for several hours (e.g., 24 hours) at room temperature to allow for complex formation.

  • Sonication can be used to accelerate the process.

  • After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound. The filtrate will contain the this compound-cyclodextrin inclusion complex.

Diagram of Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex This compound This compound (Hydrophobic Guest) inclusion_complex Aqueous Soluble Inclusion Complex This compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cyclodextrin->inclusion_complex

Caption: Formation of a water-soluble inclusion complex between this compound and cyclodextrin.

Advanced Strategies (Overview)

For more challenging applications or formulation development, the following advanced techniques can be considered. Detailed protocols for these methods are highly specific and require specialized equipment and expertise.

  • Nanoformulation: This involves reducing the particle size of this compound to the nanometer range, which can significantly increase its dissolution rate and saturation solubility. Techniques include high-pressure homogenization and precipitation.

  • Amorphous Solid Dispersions: By dispersing this compound in an amorphous form within a carrier matrix, its crystalline structure is disrupted, leading to higher apparent solubility and faster dissolution.

For further assistance or to discuss specific experimental challenges, please contact our technical support team.

References

Ametoctradin Technical Support Center: Investigating Cross-Reactivity with Cellular Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers investigating the potential cross-reactivity of ametoctradin with cellular components beyond its primary target. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (also known as the cytochrome bc1 complex). It binds to the Qo site of this complex, disrupting the electron transport chain and thereby inhibiting ATP synthesis, which is crucial for fungal cell viability.[1][2][3][4][5] This targeted action is highly effective against Oomycete fungi.[6][7]

Q2: Is this compound known to have off-target effects in mammalian cells?

Toxicological studies in various mammalian species (rats, mice, and dogs) have shown that this compound has low acute toxicity.[8] It is not considered to be carcinogenic, mutagenic, or a reproductive toxicant.[7] While it can inhibit the mammalian bc1 complex to some extent, its selectivity for the fungal target is significantly higher.[5] However, at high concentrations, the potential for off-target interactions cannot be entirely ruled out, necessitating careful experimental validation.

Q3: My experimental results suggest potential off-target effects of this compound. What could be the cause?

Unexpected results could stem from several factors:

  • High Concentrations: Ensure you are using a concentration range relevant to the intended application. At very high concentrations, many compounds exhibit off-target effects.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to xenobiotics due to differences in metabolism, membrane transport, and expression levels of potential off-targets.

  • Experimental Artifacts: Rule out issues with your assay, such as solvent effects (e.g., DMSO), reagent stability, or detection system interference.

  • Indirect Effects: this compound's primary effect on mitochondrial respiration can lead to secondary cellular responses, such as oxidative stress or metabolic shifts, which might be misinterpreted as direct off-target binding.

Q4: What experimental approaches can I use to investigate this compound's cross-reactivity?

Several techniques can be employed to identify and characterize potential off-target interactions:

  • Cellular Thermal Shift Assay (CETSA): This method assesses direct binding of a compound to a protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Kinome Scanning: A broad screening of a compound against a large panel of kinases to identify any unintended interactions with this major class of signaling proteins.

  • Mitochondrial Toxicity Assays: A suite of assays designed to specifically probe for adverse effects on mitochondrial function beyond Complex III inhibition.

  • Broad Selectivity Profiling: Testing this compound against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays with this compound.
Potential Cause Troubleshooting Step
Cell confluence and metabolic state Ensure consistent cell seeding density and growth phase across experiments, as these factors influence metabolic activity and drug sensitivity.
Media components Use consistent media formulations. High glucose levels can sometimes mask mitochondrial dysfunction by promoting glycolysis. Consider using galactose-based media to force reliance on oxidative phosphorylation.
This compound solubility and stability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Verify the final solvent concentration is consistent and non-toxic to your cells.
Assay timing Optimize the incubation time with this compound. Cytotoxic effects may be time-dependent.
Issue 2: Suspected mitochondrial toxicity unrelated to Complex III inhibition.
Potential Cause Troubleshooting Step
Disruption of mitochondrial membrane potential Use a fluorescent probe like JC-1 or TMRM to specifically measure changes in the mitochondrial membrane potential.
Induction of oxidative stress Measure the production of reactive oxygen species (ROS) using probes like DCFDA or MitoSOX Red.
Inhibition of other respiratory complexes Assess the activity of other mitochondrial complexes (I, II, IV, and V) using specific substrates and inhibitors in isolated mitochondria or permeabilized cells.
Impaired mitochondrial biogenesis Analyze the expression of key mitochondrial proteins (e.g., via Western blot) or mitochondrial DNA content (via qPCR) after prolonged exposure to this compound.

Quantitative Data on this compound Selectivity

Parameter Species Value Interpretation
Acute Oral LD50 Rat> 2000 mg/kg bwLow acute oral toxicity.
Acute Dermal LD50 Rat> 2000 mg/kg bwLow acute dermal toxicity.
Carcinogenicity Rat, MouseNot likely to be carcinogenic to humansNo evidence of carcinogenicity in long-term studies.[9]
Mutagenicity/Genotoxicity In vitro & in vivo assaysNot mutagenic or genotoxicNo evidence of genetic toxicity.[7]
Reproductive/Developmental Toxicity Rat, RabbitNot a reproductive or developmental toxicantNo adverse effects on reproduction or development observed.[7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a specific protein within a cell.

Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures in the presence and absence of the ligand.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat cells with either a vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and suggests direct binding.

cluster_workflow CETSA Workflow A Cell Culture & Treatment (Vehicle vs. This compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble & Precipitated Proteins C->D E Quantification of Soluble Target Protein D->E F Data Analysis (Melting Curve Shift) E->F

Diagram of the Cellular Thermal Shift Assay (CETSA) workflow.
Mitochondrial Toxicity Assessment

This protocol provides a framework for assessing if this compound causes mitochondrial dysfunction through mechanisms other than direct Complex III inhibition.

Principle: This multi-parametric assay measures key indicators of mitochondrial health: cell membrane integrity (a marker of necrosis) and cellular ATP levels. A specific decrease in ATP without a loss of membrane integrity can indicate mitochondrial dysfunction.

Methodology (using a commercial kit like Mitochondrial ToxGlo™ Assay as a model):

  • Cell Plating and Dosing:

    • Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat cells with a dilution series of this compound and appropriate controls (vehicle and a known mitochondrial toxicant).

  • Measurement of Membrane Integrity:

    • Add a reagent containing a substrate for a "dead-cell" protease (e.g., bis-AAF-R110). This protease is only accessible when the cell membrane is compromised.

    • Incubate for 30-60 minutes.

    • Measure the fluorescent signal, which is proportional to the number of necrotic cells.

  • Measurement of ATP Levels:

    • To the same wells, add an ATP detection reagent containing luciferase and its substrate. This reagent also lyses the cells.

    • Incubate for 5-10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence, which is proportional to the cellular ATP concentration.

  • Data Analysis:

    • Normalize the fluorescence and luminescence data to the vehicle-treated controls.

    • Plot the percentage of membrane integrity and the percentage of ATP as a function of this compound concentration.

    • A selective decrease in ATP levels at concentrations that do not affect membrane integrity is indicative of mitochondrial toxicity.

cluster_pathway Mitochondrial Toxicity Pathway A This compound Exposure B Mitochondrial Dysfunction A->B C Decreased ATP Production B->C D Cellular Stress C->D E Necrosis (Membrane Damage) D->E

Signaling pathway illustrating potential mitochondrial toxicity.
KINOMEscan® for Off-Target Kinase Interactions

This protocol outlines a high-throughput screening method to assess the selectivity of this compound against a large panel of human kinases.

Principle: This is a competition binding assay where the ability of this compound to displace a known, immobilized ligand from the active site of a kinase is measured.

Methodology (as performed by a service provider like Eurofins DiscoverX):

  • Compound Submission:

    • Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance:

    • This compound is incubated with a large panel of DNA-tagged kinases (e.g., over 450 kinases).

    • The kinase-ametoctradin mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.

    • If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized inhibitor.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • A low qPCR signal indicates that this compound has displaced the immobilized ligand and is binding to the kinase.

  • Data Analysis:

    • Results are typically provided as a percentage of the control (DMSO), where a lower percentage indicates stronger binding.

    • Significant "hits" (e.g., <10% of control) would indicate potential off-target kinase interactions that may warrant further investigation.

cluster_logic KINOMEscan Logic A This compound D Binding? A->D B Kinase Panel B->D C Immobilized Ligand C->D E No Displacement (High qPCR Signal) D->E No F Displacement (Low qPCR Signal - a 'Hit') D->F Yes

Logical flow of the KINOMEscan competition binding assay.

References

Impact of pH on Ametoctradin efficacy in in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ametoctradin in in vitro settings. The focus is on understanding and mitigating the potential impact of pH on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the culture medium affect the solubility of this compound?

A1: The solubility of this compound in aqueous solutions is influenced by pH. While it has low water solubility overall, there are slight variations at different pH levels. It's important to consider these differences when preparing stock solutions and experimental media to ensure consistent and accurate dosing.[1]

Q2: Is this compound stable at different pH values in in vitro cultures?

A2: Yes, this compound is considered hydrolytically stable. Studies have shown that it does not undergo significant degradation in aqueous solutions at pH 4, 7, and 9, even at elevated temperatures.[1] This stability suggests that any observed variations in efficacy at different pH levels are more likely due to impacts on the target organism or the compound's bioavailability rather than its chemical breakdown.

Q3: What is the known mode of action for this compound, and could it be influenced by pH?

A3: this compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of oomycetes.[1] This inhibition disrupts the production of ATP, leading to the cessation of energy-dependent processes like zoospore formation, release, and motility. While the direct impact of pH on the binding of this compound to its target site has not been extensively documented in publicly available literature, pH can influence the physiological state of the target oomycete, which may indirectly affect the fungicide's efficacy.

Q4: Are there any published studies that directly quantify the efficacy of this compound at different pH levels?

A4: Currently, there is a lack of publicly available in vitro studies that provide a direct quantitative comparison of this compound efficacy (e.g., EC50 or MIC values) at varying pH levels. Researchers should consider this a critical parameter to validate within their own experimental systems.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in this compound efficacy assays.

This guide provides potential causes and solutions related to the influence of pH on your in vitro experiments.

Potential Cause Troubleshooting Steps
Variable pH of Culture Medium 1. Measure and Record pH: Always measure and record the final pH of your culture medium after all components, including this compound, have been added. 2. Use Buffered Media: Employ a buffer system appropriate for your target oomycete that can maintain a stable pH throughout the experiment. 3. Standardize pH: For comparative studies, ensure the starting pH of all experimental and control groups is identical.
Precipitation of this compound 1. Visual Inspection: Carefully inspect stock solutions and final culture media for any signs of precipitation, especially after pH adjustments. 2. Solubility Check: If precipitation is suspected, perform a simple solubility test at the experimental pH and concentration before proceeding with large-scale assays. 3. Adjust Stock Solution Preparation: Consider using a small amount of a suitable co-solvent for the initial stock solution before further dilution in the aqueous medium, ensuring the final solvent concentration is not toxic to the test organism.
pH-Induced Changes in Fungal Physiology 1. Optimal Growth pH: Determine the optimal pH range for the growth and development of your specific oomycete strain in the absence of the fungicide. 2. Control Experiments: Run control experiments at different pH values to understand how pH alone affects the growth and viability of the target organism. This will help to differentiate between the effects of pH on the fungus and the effects on this compound efficacy.

Data Presentation

While direct efficacy data at varying pH is not available, the solubility of this compound has been documented:

Table 1: Solubility of this compound in Aqueous Solutions at 20°C

Solution Solubility (mg/L)
Deionized Water0.14
Buffer pH 40.23
Buffer pH 70.15
Buffer pH 90.20
Data from the Australian Pesticides and Veterinary Medicines Authority (APVMA) Public Release Summary.[1]

Experimental Protocols

As no specific in vitro efficacy studies with varying pH are publicly available, a generalized protocol for assessing the impact of pH on fungicide efficacy is provided below. This should be adapted based on the specific oomycete and experimental setup.

Protocol: In Vitro Broth Microdilution Assay to Determine pH-Dependent Efficacy of this compound

  • Medium Preparation: Prepare a suitable liquid culture medium for the target oomycete. Divide the medium into several aliquots and adjust the pH of each aliquot to the desired experimental values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Ensure the final pH is stable after sterilization.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve the desired final concentrations for the assay. Include a solvent control for each pH value.

  • Inoculum Preparation: Prepare a standardized inoculum of the target oomycete (e.g., zoospore suspension or mycelial fragments) according to established laboratory protocols.

  • Assay Setup: In a 96-well microtiter plate, add the prepared inoculum to each well containing the different concentrations of this compound at each pH. Include positive (no fungicide) and negative (no inoculum) controls for each pH.

  • Incubation: Incubate the plates under optimal conditions for the growth of the oomycete.

  • Efficacy Assessment: After a defined incubation period, assess the growth of the oomycete using a suitable method, such as measuring optical density at a specific wavelength, visual assessment of turbidity, or using a metabolic indicator dye.

  • Data Analysis: For each pH value, calculate the EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) of this compound. Compare the EC50/MIC values across the different pH levels to determine the impact of pH on efficacy.

Visualizations

Ametoctradin_Mode_of_Action cluster_mitochondrion Oomycete Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibition Experimental_Workflow_pH_Impact Start Start Prepare_Media Prepare Culture Media at Different pH Values Start->Prepare_Media Prepare_this compound Prepare this compound Serial Dilutions in each pH-adjusted Medium Prepare_Media->Prepare_this compound Inoculate Inoculate with Oomycete Culture Prepare_this compound->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Assess_Growth Assess Oomycete Growth Incubate->Assess_Growth Analyze_Data Calculate EC50/MIC for each pH Assess_Growth->Analyze_Data Compare_Results Compare Efficacy Across pH Levels Analyze_Data->Compare_Results End End Compare_Results->End

References

Technical Support Center: Ametoctradin Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ametoctradin and investigating resistance development in target oomycete pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a Quinone outside Stigmatellin-binding type (QoSI) fungicide, belonging to the Fungicide Resistance Action Committee (FRAC) Group 45. It targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in oomycetes. By binding to the Qo site of this complex, this compound inhibits electron transport, which disrupts the production of ATP, the primary energy currency of the cell. This ultimately leads to the inhibition of zoospore release, motility, and germination.[1][2][3]

Q2: What is the primary molecular mechanism of resistance to this compound in target pathogens?

The primary mechanism of resistance to this compound is a target-site modification in the cytochrome b gene (cytb), which encodes a key protein in Complex III. Specific point mutations can alter the amino acid sequence of the cytochrome b protein, reducing the binding affinity of this compound to its target site. In Plasmopara viticola, the substitution of serine to leucine at position 34 (S34L) is a known mutation conferring resistance.[1][2][4] In Phytophthora litchii, both the S33L and D228N mutations in the cytochrome b protein have been associated with resistance.[4]

Q3: Is there a fitness cost associated with this compound resistance?

The fitness of this compound-resistant mutants can vary. In a study with Phytophthora litchii, mutants with the S33L resistance mutation showed a similar or even higher fitness index compared to their sensitive parental isolates in in-vitro experiments.[4] This suggests that, at least in some cases, there may be a low fitness cost associated with this resistance mutation, which could allow resistant strains to persist in the population even in the absence of the fungicide. However, it is important to note that fitness can be influenced by various environmental factors and pathogen-host interactions.[5][6]

Q4: Is there known cross-resistance between this compound and other fungicides?

This compound generally does not show cross-resistance with other classes of oomycete fungicides, such as phenylamides, carboxylic acid amides (CAAs), or Quinone outside Inhibitors (QoIs).[4] Interestingly, some this compound-resistant mutants of Phytophthora litchii containing the S33L mutation have shown increased sensitivity to azoxystrobin and amisulbrom, a phenomenon known as negative cross-resistance.[4] Similarly, a mutant with the D228N mutation exhibited increased sensitivity to cyazofamid.[4]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in In Vitro this compound Sensitivity Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
No or poor growth in control (no fungicide) plates/wells. 1. Inoculum is not viable. 2. Culture medium is not suitable for the pathogen. 3. Incubation conditions (temperature, light) are incorrect.1. Use fresh, actively growing cultures for inoculum. 2. Verify the appropriate growth medium and its preparation for the specific oomycete species. 3. Check and calibrate incubator settings to match the optimal growth conditions for the pathogen.
High variability in mycelial growth between replicate plates/wells. 1. Inconsistent inoculum size. 2. Uneven distribution of this compound in the agar medium. 3. Contamination of cultures.1. Use a standardized mycelial plug size or a calibrated spore suspension for inoculation. 2. Ensure thorough mixing of the this compound stock solution into the molten agar before pouring plates. 3. Use sterile techniques throughout the experimental setup to prevent bacterial or fungal contamination.
EC50 values are not reproducible between experiments. 1. Instability of this compound in the prepared media. 2. Variation in the physiological state of the inoculum. 3. Inconsistent incubation times.1. Prepare fresh fungicide-amended media for each experiment. 2. Standardize the age and growth conditions of the cultures used for inoculum. 3. Adhere to a strict, predefined incubation period before measuring mycelial growth.
Apparent increase in fungal growth at low this compound concentrations (hormesis). This is a known biological phenomenon where a substance that is inhibitory at high concentrations can be stimulatory at low concentrations.Acknowledge this effect in your data analysis. Ensure your concentration range is wide enough to capture the full dose-response curve, including the inhibitory phase, to accurately determine the EC50 value.[7]
Guide 2: Difficulties in Molecular Detection of this compound Resistance Mutations
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield or poor quality of DNA extracted from oomycete mycelium. 1. Inefficient cell lysis. 2. Presence of PCR inhibitors (e.g., polysaccharides) in the DNA extract.1. Ensure thorough grinding of the mycelium, preferably in liquid nitrogen, to break down the cell walls.[8][9] 2. Include a purification step (e.g., using a commercial DNA cleanup kit or a phenol-chloroform extraction) to remove inhibitors.
PCR amplification of the cytochrome b gene fails. 1. Suboptimal PCR conditions (annealing temperature, extension time). 2. Degraded DNA template. 3. Primer-template mismatch.1. Optimize the PCR cycling parameters, particularly the annealing temperature, using a gradient PCR. 2. Assess DNA integrity on an agarose gel. Use freshly extracted DNA. 3. Verify primer sequences and consider designing alternative primers based on conserved regions of the cytochrome b gene from related species.
Ambiguous sequencing results for the cytochrome b gene. 1. Presence of multiple mitochondrial haplotypes within the isolate (heteroplasmy). 2. PCR amplification of non-target DNA.1. Consider subcloning the PCR product into a plasmid vector and sequencing multiple clones to identify different haplotypes. 2. Verify the specificity of your PCR primers using BLAST and consider a nested PCR approach to increase specificity.
Allele-specific PCR (AS-PCR) for S34L mutation gives false positives or negatives. 1. Non-specific primer binding. 2. Suboptimal annealing temperature.1. Redesign primers with higher specificity. Ensure the mutation site is at the 3' end of the allele-specific primer. 2. Optimize the annealing temperature to be stringent enough to only allow amplification of the perfectly matched template.

Quantitative Data Summary

Table 1: this compound Sensitivity in Phytophthora litchii

Isolate TypeMean EC50 (µg/mL)Resistance Factor (RF)Associated Mutation in PlCytb
Sensitive (Wild-Type)0.1706 ± 0.091-None
Resistant Mutants>68.24>400S33L or D228N

Data sourced from a study on 144 strains of Phytophthora litchii.[4] The Resistance Factor is the ratio of the EC50 of the resistant mutant to the EC50 of its sensitive parent.[4]

Table 2: Cross-Resistance Profile of this compound-Resistant Phytophthora litchii Mutants

Mutation in PlCytbSensitivity to AzoxystrobinSensitivity to AmisulbromSensitivity to Cyazofamid
S33LIncreased SensitivityIncreased SensitivityNo Change
D228NNo ChangeNo ChangeIncreased Sensitivity

Data indicates negative cross-resistance in some instances.[4]

Experimental Protocols

Protocol 1: In Vitro Sensitivity of Phytophthora spp. to this compound via Mycelial Growth Assay
  • Media Preparation:

    • Prepare V8 juice agar or another suitable medium for the target Phytophthora species.

    • Autoclave the medium and cool it to 50-55°C in a water bath.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

    • Pour the this compound-amended agar into sterile Petri dishes.

  • Inoculation:

    • From the edge of an actively growing, young (3-5 days old) culture of the Phytophthora isolate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the Phytophthora species (e.g., 20-25°C).

  • Data Collection and Analysis:

    • After a defined incubation period (e.g., 5-7 days), when the mycelial growth in the control plates has reached a suitable size but not the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the average diameter and subtract the diameter of the initial mycelial plug to get the net growth.

    • Calculate the percentage of mycelial growth inhibition relative to the control for each this compound concentration.

    • Determine the EC50 value (the concentration of this compound that inhibits mycelial growth by 50%) by performing a probit or log-logistic regression analysis of the inhibition data.

Protocol 2: Molecular Detection of the S34L Mutation in the Cytochrome b Gene
  • DNA Extraction:

    • Grow the Phytophthora or Plasmopara isolate in a suitable liquid or solid medium.

    • Harvest the mycelium by filtration or scraping.

    • Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[8][9]

    • Extract total genomic DNA using a modified CTAB method or a commercial DNA extraction kit suitable for fungi and oomycetes.[8][9][10]

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification of the Cytochrome b Gene:

    • Design primers that flank the region of the cytochrome b gene containing the codon for amino acid position 34 (or 33 depending on the species). Oomycete-specific primers for the cytochrome b region are available in the literature.[11]

    • Perform PCR using the extracted DNA as a template. A typical PCR reaction mixture includes: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use a thermal cycler with an optimized program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[11]

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified PCR product using a commercial sequencing service.

    • Align the obtained sequence with a reference wild-type cytochrome b sequence to identify any single nucleotide polymorphisms (SNPs).

    • A TTA codon instead of a TCA codon at the position corresponding to amino acid 34 indicates the S34L mutation.[1]

Visualizations

ametoctradin_mode_of_action cluster_mitochondrion Mitochondrial Inner Membrane complex_III Complex III (Cytochrome bc1) complex_IV Complex IV complex_III->complex_IV proton_pumping Proton Pumping complex_III->proton_pumping atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production electron_flow Electron Flow electron_flow->complex_III proton_pumping->atp_synthase This compound This compound inhibition Inhibition This compound->inhibition inhibition->complex_III ametoctradin_resistance_mechanism cluster_wildtype Wild-Type (Sensitive) cluster_resistant Resistant Mutant wt_cytb Cytochrome b Protein (Wild-Type) binding_wt Binding to Qo site wt_cytb->binding_wt ametoctradin_wt This compound ametoctradin_wt->binding_wt inhibition_wt Inhibition of Respiration binding_wt->inhibition_wt mut_cytb Cytochrome b Protein (e.g., S34L mutation) binding_mut Reduced Binding mut_cytb->binding_mut ametoctradin_mut This compound ametoctradin_mut->binding_mut respiration_mut Respiration Continues binding_mut->respiration_mut point_mutation Point Mutation in cytb gene (e.g., TCA -> TTA) point_mutation->mut_cytb leads to experimental_workflow start Start: Field Isolate of Pathogen culture Isolate and Culture Pathogen start->culture sensitivity_assay In Vitro Sensitivity Assay (EC50 determination) culture->sensitivity_assay classify Classify as Sensitive or Resistant sensitivity_assay->classify sensitive Sensitive Isolate classify->sensitive Low EC50 resistant Resistant Isolate classify->resistant High EC50 end End: Correlate Phenotype with Genotype sensitive->end dna_extraction DNA Extraction resistant->dna_extraction pcr PCR Amplification of cytb gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis for Mutations (e.g., S34L) sequencing->analysis analysis->end

References

Methods for quenching Ametoctradin activity in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ametoctradin enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound in enzymatic studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungicide that acts as an inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2][3][4][5][6] It primarily binds to the Qo site of Complex III, and may also interact with the Qi site, thereby disrupting the electron transport chain and inhibiting ATP synthesis.[2][6][7] This mode of action is distinct from other fungicides like strobilurins, which also target Complex III but at a different binding site, explaining the lack of cross-resistance.[2][8]

Q2: How can I measure the enzymatic activity of Complex III in the presence of this compound?

The activity of Complex III is typically measured spectrophotometrically by monitoring the reduction of cytochrome c. In the presence of this compound, you would measure the rate of cytochrome c reduction to determine the inhibitory effect of the compound. The assay mixture usually contains a substrate for Complex III, such as ubiquinol, and oxidized cytochrome c.

Q3: What is "quenching" in the context of an enzymatic assay?

In an enzymatic assay, "quenching" refers to the process of rapidly stopping the enzymatic reaction at a specific time point. This is crucial for accurately measuring the amount of product formed over a defined period, especially in kinetic studies.

Q4: Is there a specific quenching agent for this compound's activity?

While there is no single "quenching agent" specifically designed for this compound, the enzymatic reaction it inhibits can be effectively stopped using several general methods. The most appropriate method for assays involving Complex III is the addition of a potent and irreversible inhibitor of the complex.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal or non-linear reaction rate - Contamination of reagents.- Instability of the enzyme or substrate.- Non-enzymatic reduction of cytochrome c.- Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample values.- Ensure all reagents are fresh and properly stored.- Optimize buffer conditions (pH, ionic strength) for enzyme stability.
No or very low enzyme activity - Inactive enzyme.- Incorrect assay conditions.- Presence of an unknown inhibitor in the sample.- Use a fresh aliquot of the enzyme and store it properly on ice.- Verify the concentrations of all assay components and the pH of the buffer.- Run a positive control with a known activator or without any potential inhibitors.
Inconsistent results between replicates - Pipetting errors.- Temperature fluctuations.- Incomplete mixing of reagents.- Use calibrated pipettes and ensure accurate and consistent dispensing.- Maintain a constant temperature throughout the assay.- Gently mix all solutions thoroughly before and after adding the enzyme.
Precipitation observed in the assay mixture - Poor solubility of this compound or other components.- Incorrect buffer composition.- Dissolve this compound in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity.- Check the compatibility of all reagents in the chosen buffer.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Complex III Activity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cytochrome bc1 complex activity.

Materials:

  • Isolated mitochondria or purified Complex III

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Ubiquinol substrate (e.g., decylubiquinol)

  • Cytochrome c (from bovine heart)

  • Quenching Solution: Antimycin A (a potent Complex III inhibitor) at a saturating concentration (e.g., 10 µM) in assay buffer.

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, cytochrome c, and the desired concentration of this compound or vehicle control (DMSO).

  • Initiate Reaction: Add the ubiquinol substrate to start the reaction.

  • Incubation: Incubate at a constant temperature (e.g., 25°C or 30°C).

  • Quench Reaction: At specific time points (e.g., every 30 seconds for 5 minutes), stop the reaction by adding the Quenching Solution (Antimycin A).

  • Measure Absorbance: Immediately measure the absorbance at 550 nm to quantify the amount of reduced cytochrome c.

  • Data Analysis: Plot the rate of cytochrome c reduction against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

While specific IC50 values for this compound can vary depending on the experimental conditions and the source of the enzyme, the following table provides a hypothetical example of data that could be generated using the protocol above.

This compound (nM)% Inhibition
0.15
115
1048
10085
100098

Visualizations

Signaling Pathway: this compound Inhibition of Mitochondrial Complex III

Ametoctradin_MoA cluster_complexIII Mitochondrial Complex III (Cytochrome bc1) Qo Qo Site CytB Cytochrome b Qo->CytB e- ISP Rieske Iron-Sulfur Protein Qo->ISP e- Qi Qi Site Ubiquinone Ubiquinone (Q) Qi->Ubiquinone CytB->Qi CytC1 Cytochrome c1 CytC_ox Cytochrome c (ox) CytC1->CytC_ox ISP->CytC1 Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo Binds Ubiquinone->Ubiquinol + 2H+ + 2e- This compound This compound This compound->Qo INHIBITS CytC_red Cytochrome c (red) CytC_ox->CytC_red H_plus_out H+ (Intermembrane space) H_plus_in H+ (Matrix) e_minus e-

Caption: Mechanism of this compound inhibiting the Qo site of Complex III.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Serial Dilutions of This compound start->prep_reagents setup_assay Set up Assay Plate: Buffer, Cytochrome c, this compound prep_reagents->setup_assay initiate_reaction Initiate Reaction with Ubiquinol Substrate setup_assay->initiate_reaction incubation Incubate at Constant Temperature initiate_reaction->incubation quench Quench Reaction at Time Points with Antimycin A incubation->quench measure Measure Absorbance at 550 nm quench->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end Determine IC50 analyze->end

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Troubleshooting Guide

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate Results in This compound Assay cause1 Reagent Issues problem->cause1 cause2 Procedural Errors problem->cause2 cause3 Instrumental Errors problem->cause3 sol1a Use Fresh Reagents cause1->sol1a sol1b Verify Concentrations cause1->sol1b sol2a Check Pipetting cause2->sol2a sol2b Ensure Constant Temp cause2->sol2b sol3a Calibrate Spectrophotometer cause3->sol3a sol3b Run Blanks cause3->sol3b

Caption: Troubleshooting logic for this compound enzymatic assays.

References

Validation & Comparative

Validating the Binding Site of Ametoctradin on Mitochondrial Complex III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ametoctradin's performance with alternative inhibitors of mitochondrial complex III, supported by experimental data and detailed methodologies.

Introduction to this compound and Mitochondrial Complex III Inhibition

This compound is a fungicide that selectively inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in oomycetes.[1] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition of this complex disrupts the energy production of the pathogen, leading to its death.[2]

The cytochrome bc1 complex has two main inhibitor binding sites: the Qo (quinone outside) site and the Qi (quinone inside) site. This compound is classified as a Qo site inhibitor.[3][4] Its binding mode is considered to be similar to that of stigmatellin.[1] Notably, this compound does not exhibit cross-resistance with other Qo site inhibitors like strobilurins, suggesting a distinct interaction with the target enzyme.[1] Some studies also suggest a more complex binding mechanism for this compound, potentially involving both the Qo and Qi sites.[5]

Comparative Analysis of Mitochondrial Complex III Inhibitors

This section compares this compound with other well-known inhibitors of mitochondrial complex III, focusing on their binding sites and inhibitory activities.

Binding Site Comparison

The following table summarizes the binding sites of this compound and a selection of alternative mitochondrial complex III inhibitors.

InhibitorTarget ComplexBinding SiteClass
This compound Complex III (cytochrome bc1)Qo site Triazolopyrimidine
Strobilurins (e.g., Azoxystrobin)Complex III (cytochrome bc1)Qo siteStrobilurin
StigmatellinComplex III (cytochrome bc1)Qo site
MyxothiazolComplex III (cytochrome bc1)Qo site
FamoxadoneComplex III (cytochrome bc1)Qo siteOxazolidinedione
PyribencarbComplex III (cytochrome bc1)Qo siteBenzyl-carbamate
Antimycin AComplex III (cytochrome bc1)Qi site
CyazofamidComplex III (cytochrome bc1)Qi siteCyanoimidazole
AmisulbromComplex III (cytochrome bc1)Qi siteSulfonamide
Inhibitory Activity Comparison (IC50 Values)

The following table references key studies that have determined the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against porcine succinate-cytochrome c reductase (SCR), a common model for studying complex III activity. While the precise values are contained within the full text of the cited literature, this table directs researchers to the primary sources for this quantitative data.

InhibitorIC50 (Porcine SCR)Reference
This compound and derivativesData available in cited referenceZhu et al., 2015[2][3]
Famoxadone and derivativesData available in cited referenceWang et al., 2011[4]
PyribencarbData available in cited referenceKataoka et al., 2010[6][7][8][9]

Experimental Protocols for Binding Site Validation

Validating the binding site of a novel inhibitor is a multi-faceted process involving biochemical assays and computational modeling. Below are detailed methodologies for key experiments.

Succinate-Cytochrome c Reductase (SCR) Activity Assay

This spectrophotometric assay is a standard method for measuring the enzymatic activity of mitochondrial complex II and III together. By measuring the reduction of cytochrome c, the inhibitory effect of compounds on complex III can be quantified.

Principle: The assay measures the rate of reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through complex II and complex III. Inhibitors of complex III will decrease the rate of cytochrome c reduction.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Potassium phosphate buffer (pH 7.4)

  • Succinate solution

  • Cytochrome c solution

  • Potassium cyanide (KCN) to inhibit complex IV

  • Inhibitor stock solutions (e.g., this compound, Antimycin A)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, and KCN in a cuvette.

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • Add the inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

  • Initiate the reaction by adding cytochrome c.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Molecular Docking and Simulation

Computational methods are powerful tools for predicting and visualizing the binding mode of an inhibitor within its target protein.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time.

Workflow:

  • Protein Preparation: Obtain the 3D structure of mitochondrial complex III from a protein database (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Create a 3D structure of the inhibitor (e.g., this compound) and optimize its geometry.

  • Docking: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the putative binding site (Qo or Qi) of the protein. The program will generate multiple possible binding poses.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

  • Molecular Dynamics Simulation: The most promising docked complex is subjected to MD simulation to assess its stability and to observe the dynamics of the ligand-protein interactions over a period of time.

Cross-Resistance Analysis

This experiment helps to determine if the binding site of a new inhibitor overlaps with that of known inhibitors.

Principle: If a pathogen develops resistance to a known inhibitor through a specific mutation in the target protein, and this resistance also confers resistance to a new inhibitor, it is likely that their binding sites overlap.

Procedure:

  • Generate or obtain strains of the target organism (e.g., a fungus) that are resistant to a known complex III inhibitor (e.g., a strobilurin).

  • Determine the IC50 value of the new inhibitor (this compound) against both the wild-type and the resistant strains.

  • If the resistant strain shows a significantly higher IC50 for this compound compared to the wild-type, it suggests that the binding sites may overlap. A lack of cross-resistance, as is the case for this compound and strobilurins, indicates different binding modes or sites.[1]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Mitochondrial Electron Transport Chain and Inhibitor Action cluster_0 Inner Mitochondrial Membrane cluster_1 Complex III (cytochrome bc1) Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Proton Pumping Proton Pumping Complex III->Proton Pumping Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Qo_site Qo Site Qi_site Qi Site This compound This compound This compound->Qo_site Inhibits This compound->Proton Pumping Blocks Strobilurins Strobilurins Strobilurins->Qo_site Inhibits Antimycin A Antimycin A Antimycin A->Qi_site Inhibits ATP Synthesis ATP Synthesis Proton Pumping->ATP Synthesis

Caption: Action of inhibitors on mitochondrial complex III.

Experimental Workflow for Binding Site Validation Hypothesized_Binding_Site Hypothesize Binding Site (Qo or Qi) Biochemical_Assay Biochemical Assay (e.g., SCR Assay) Hypothesized_Binding_Site->Biochemical_Assay Computational_Modeling Computational Modeling (Docking & MD Simulation) Hypothesized_Binding_Site->Computational_Modeling Cross_Resistance Cross-Resistance Analysis Hypothesized_Binding_Site->Cross_Resistance IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Binding_Mode_Prediction Predict Binding Mode & Interactions Computational_Modeling->Binding_Mode_Prediction Compare_IC50s Compare IC50s of Wild-Type vs. Resistant Strains Cross_Resistance->Compare_IC50s Validation Validate Binding Site IC50_Determination->Validation Binding_Mode_Prediction->Validation Compare_IC50s->Validation

Caption: Workflow for validating an inhibitor's binding site.

References

Comparative Analysis of Ametoctradin and Cyazofamid on Oomycetes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent fungicides, Ametoctradin and Cyazofamid, used in the control of oomycete pathogens. Oomycetes, or water molds, are a distinct group of fungus-like eukaryotic microorganisms responsible for devastating plant diseases such as late blight and downy mildew[1]. Due to their unique physiology, which differs significantly from true fungi, many conventional fungicides are ineffective against them[2][3]. This document outlines the mechanisms of action, comparative efficacy, resistance profiles, and standard experimental evaluation protocols for this compound and Cyazofamid, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting the Mitochondrial Respiratory Chain

Both this compound and Cyazofamid disrupt the energy production process in oomycetes by inhibiting the mitochondrial respiratory chain. Specifically, they target Complex III, also known as the cytochrome bc1 complex, a critical enzyme in the electron transport chain responsible for ATP synthesis[4][5][6]. However, their precise binding sites within Complex III differ, which is a crucial factor in their use and in managing fungicide resistance.

This compound: A triazolopyrimidine fungicide, this compound inhibits the Quinone outside (Qo) site of the cytochrome bc1 complex[7][8]. This action blocks the electron transfer from ubiquinol to cytochrome c, thereby halting mitochondrial respiration[9][10]. It is highly effective against the zoospore stages of the oomycete life cycle, inhibiting zoospore release, motility, and germination[6][9].

Cyazofamid: As a cyano-imidazole fungicide, Cyazofamid inhibits the Quinone inside (Qi) site of the cytochrome bc1 complex[5][11][12]. This unique mode of action, distinct from Qo inhibitors (QoIs) like strobilurins, makes it effective against oomycete strains that have developed resistance to those fungicides[5][13]. Cyazofamid is noted for inhibiting all stages of the oomycete life cycle[14][15].

The diagram below illustrates the distinct target sites of this compound and Cyazofamid within the mitochondrial electron transport chain.

Caption: Inhibition sites of this compound and Cyazofamid in the oomycete respiratory chain.

Comparative Efficacy and Spectrum of Activity

Both fungicides exhibit high selectivity and potent activity against a range of oomycete pathogens.[14][16] Quantitative data, typically expressed as the effective concentration required to inhibit 50% of growth (EC50), demonstrates their efficacy.

Table 1: Comparative In Vitro Efficacy (EC50 values in µg/mL) of this compound and Cyazofamid against Oomycete Pathogens

Oomycete SpeciesThis compound (µg/mL)Cyazofamid (µg/mL)Reference(s)
Phytophthora infestans (Late Blight)Data not directly comparable in cited studies0.008 - 0.02[14]
Plasmopara viticola (Downy Mildew)MIC <0.1 (Sensitive Strain)MIC <0.1 (Sensitive Strain)[4]
Pythium aphanidermatumData not available0.008 - 0.2[14]
Pythium ultimumData not availableData not available
Phytophthora capsiciData not availableResistance widespread in some regions[17][18]
Phytophthora sojaeData not available0.008 - 0.2[14]

Note: Direct side-by-side EC50 comparisons from a single study were limited in the surveyed literature. Minimum Inhibitory Concentration (MIC) is provided where EC50 is unavailable. Efficacy can vary significantly between pathogen isolates and testing methodologies.

Cyazofamid has demonstrated high efficacy, strongly inhibiting all stages in the life cycle of P. infestans.[14] It is registered for the control of oomycete diseases on a variety of crops, including potatoes, tomatoes, and cucurbits.[12][15][19] this compound, often formulated with other fungicides like dimethomorph, provides significant control of late blight and has shown high levels of protective, curative, and anti-sporulant action.[8][16]

Resistance Profile and Management

Fungicide resistance is a significant challenge in disease management. For both this compound and Cyazofamid, resistance is associated with mutations in the mitochondrial cytochrome b (Cytb) gene, which encodes their target protein.

  • This compound Resistance: In Plasmopara viticola, resistance has been linked to the S34L amino acid substitution in the cytochrome b protein.[4]

  • Cyazofamid Resistance: Resistance in P. viticola has been associated with the L201S substitution and other insertions in the cytochrome b gene.[4][20] Resistance in P. capsici has also been reported and is widespread in some U.S. regions.[17][18]

A critical advantage for disease management is the lack of cross-resistance between this compound and Cyazofamid.[4] Because they bind to different sites on Complex III, a mutation conferring resistance to one does not affect the pathogen's sensitivity to the other. This makes them excellent candidates for alternation or mixture in spray programs to mitigate the development of resistance.[16]

Resistance_Logic cluster_A This compound Resistance cluster_C Cyazofamid Resistance A_Mutation S34L Mutation in Cyt b A_Res Resistance to This compound A_Mutation->A_Res C_Mutation L201S Mutation in Cyt b No_Cross_Res No Cross-Resistance A_Res->No_Cross_Res C_Res Resistance to Cyazofamid C_Mutation->C_Res C_Res->No_Cross_Res

Caption: Lack of cross-resistance between this compound and Cyazofamid.

Experimental Protocols

Evaluating the sensitivity of oomycete isolates to fungicides is essential for resistance monitoring and research. The amended agar medium (AAM) assay is a standard in vitro method.[21][22]

Key Experimental Protocol: Amended Agar Medium (AAM) Assay

Objective: To determine the EC50 value of a fungicide against a specific oomycete isolate.

Materials:

  • Pure culture of the target oomycete (e.g., Phytophthora infestans).

  • Appropriate culture medium (e.g., Rye A agar).

  • Technical grade fungicide (this compound or Cyazofamid).

  • Solvent (e.g., dimethyl sulfoxide - DMSO, if necessary).

  • Sterile Petri dishes (9 cm).

  • Sterile distilled water.

  • Mycelial plugs from an actively growing culture.

  • Incubator set to the optimal temperature for the oomycete (e.g., 18-20°C).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide. If the fungicide is not water-soluble, use a minimal amount of an appropriate solvent like DMSO.[23]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Medium Amendment: Cool autoclaved agar medium to approximately 45-50°C. Add the fungicide dilutions to the molten agar to achieve the final test concentrations. A control plate should be prepared with only the solvent (if used) or sterile water. Pour the amended medium into sterile Petri dishes.[22][23]

  • Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of an actively growing oomycete culture. Place one plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen.[21]

  • Data Collection: After a set incubation period (e.g., 7-14 days), when the colony on the control plate has reached a significant diameter, measure two perpendicular diameters of the colony on each plate.[23]

  • Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration that causes 50% inhibition of radial growth.

The following diagram illustrates the general workflow for this assay.

Assay_Workflow start Start prep_stock Prepare Fungicide Stock Solutions start->prep_stock amend_media Amend Medium with Fungicide Dilutions prep_stock->amend_media prep_media Prepare and Autoclave Growth Medium prep_media->amend_media pour_plates Pour Amended Agar Plates amend_media->pour_plates inoculate Inoculate Plates with Oomycete Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate Percent Inhibition and Determine EC50 Value measure->analyze end_node End analyze->end_node

Caption: General experimental workflow for an Amended Agar Medium (AAM) fungicide sensitivity assay.

References

Ametoctradin Cross-Resistance: A Comparative Analysis with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ametoctradin's cross-resistance profile with other key fungicide classes, supported by experimental data. This compound, a member of the triazolopyrimidylamine chemical class, is classified by the Fungicide Resistance Action Committee (FRAC) as a Quinone-outside-Stigmatellin-like-Inhibitor (QoSI) and is assigned to FRAC Group 45.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration at Complex III (the cytochrome bc1 complex) of the electron transport chain.[2][4][5] Specifically, it binds to the Qo (quinone outside) site, at a different sub-site than the strobilurin (QoI) fungicides.[3][5][6] This distinct binding site is a key factor in its cross-resistance profile.

Summary of Cross-Resistance Findings

Experimental studies have consistently demonstrated a lack of cross-resistance between this compound and several other major fungicide groups. This makes it a valuable tool for resistance management programs. The primary mechanism of resistance to this compound identified in various oomycete pathogens, such as Plasmopara viticola (grape downy mildew), Phytophthora sojae, and Phytophthora litchii, is a specific point mutation in the cytochrome b gene, leading to an amino acid substitution (S34L, S33L, or D228N).[7][8][9][10][11]

Key Findings:

  • No Cross-Resistance with QoI Fungicides (FRAC Group 11): this compound is effective against strains of pathogens that have developed resistance to QoI fungicides (e.g., strobilurins like Azoxystrobin and Pyraclostrobin).[6][12] The common G143A mutation in the cytochrome b gene, which confers resistance to QoIs, does not affect the efficacy of this compound.[5]

  • No Cross-Resistance with QiI Fungicides (FRAC Group 21): Studies have shown no cross-resistance between this compound and Quinone inside Inhibitors (QiIs) like Cyazofamid and Amisulbrom, which also target Complex III but at the Qi (quinone inside) site.[7][10][13]

  • No Cross-Resistance with Carboxylic Acid Amide (CAA) Fungicides (FRAC Group 40): Fungicides such as Dimethomorph, which inhibit cellulose synthesis, have a different mode of action and do not exhibit cross-resistance with this compound.[6][12][14][15]

  • No Cross-Resistance with Phenylamides (FRAC Group 4): this compound is effective against oomycete strains resistant to Phenylamides like Metalaxyl-M.[6][12]

  • Negative Cross-Resistance: Interestingly, some studies have reported instances of negative cross-resistance, where this compound-resistant mutants showed increased sensitivity to other fungicides, including Azoxystrobin and Amisulbrom.[10][11]

Quantitative Data on Fungicide Sensitivity

The following tables summarize the quantitative data from various studies, illustrating the lack of cross-resistance between this compound and other fungicides in different pathogens.

Table 1: Sensitivity of Plasmopara viticola Strains to this compound and Other Complex III Inhibitors

StrainGenotype (Cytochrome b)This compound MIC (mg/L)Cyazofamid MIC (mg/L)Amisulbrom MIC (mg/L)Reference
CONI-01Wild Type (Sensitive)<0.1<0.1<0.1[7]
CONI-6/13/20/22S34L Mutant (this compound-Resistant)100<0.1<0.1[7]
CONI-39/41L201S Mutant (Cyazofamid-Resistant)<0.110Low Sensitivity[7]

MIC: Minimum Inhibitory Concentration

Table 2: Cross-Resistance Profile of this compound-Resistant Phytophthora litchii Mutants

FungicideCorrelation with this compound ResistanceFindingReference
MetalaxylNo cross-resistanceThis compound-resistant mutants were sensitive.[10]
DimethomorphNo cross-resistanceThis compound-resistant mutants were sensitive.[10]
OxathiapiprolinNo cross-resistanceThis compound-resistant mutants were sensitive.[10]
CyazofamidNo cross-resistanceThis compound-resistant mutants were sensitive.[10]
AzoxystrobinNegative cross-resistanceMutants with S33L mutation showed increased sensitivity.[10]
AmisulbromNegative cross-resistanceMutants with S33L mutation showed increased sensitivity.[10]

Table 3: Sensitivity of Phytophthora sojae Isolates to this compound

Isolate TypeMean EC50 (µg/mL)FindingReference
Sensitive (Wild Type)0.1743 ± 0.0901Baseline sensitivity established.[11]
Resistant MutantsSignificantly higherThis compound-resistant mutants were generated in the lab.[11]
Resistant Mutants vs. Amisulbrom-Negative cross-resistance was observed.[11]

EC50: The effective concentration that inhibits 50% of growth.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies for fungicide resistance testing.

In Vitro Sensitivity Bioassays (Leaf Disc/Mycelial Growth)

This method is commonly used to determine the sensitivity of a fungal or oomycete pathogen to a fungicide.

  • Isolate Collection and Culture: Pathogen isolates are collected from the field or maintained as stock cultures. They are grown on appropriate nutrient media, such as potato dextrose agar (PDA) for fungi or V8 juice agar for oomycetes.[16]

  • Fungicide Stock Solutions: Stock solutions of the fungicides to be tested are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to various concentrations in the growth medium.

  • Inoculation and Incubation:

    • Leaf Disc Assay (for biotrophic pathogens like Plasmopara viticola): Leaf discs from susceptible host plants are placed on water agar. A suspension of sporangia or zoospores is applied to each disc. The discs are then treated with different concentrations of the fungicide.[7]

    • Mycelial Growth Assay: A small plug of agar containing the pathogen's mycelium is placed in the center of a petri dish containing the fungicide-amended medium.[17][18]

  • Data Collection and Analysis: After an incubation period under controlled conditions (temperature, light), the growth of the pathogen is assessed. This can be the lesion size on a leaf disc or the diameter of the mycelial colony. The data is used to calculate the EC50 or MIC values.[18]

Molecular Analysis of Resistance Mutations

Molecular techniques are employed to identify the genetic basis of resistance.

  • DNA Extraction: DNA is extracted from the mycelium of both sensitive and resistant pathogen isolates.

  • Gene Amplification (PCR): The cytochrome b gene (or the specific region of interest) is amplified using the Polymerase Chain Reaction (PCR) with specific primers.

  • Gene Sequencing: The amplified PCR product is sequenced to identify any point mutations that could lead to amino acid substitutions in the target protein.[7]

  • Allele-Specific PCR (AS-PCR) or PCR-RFLP: These methods can be developed for rapid detection of known resistance mutations in a larger number of isolates.[10]

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the site of action for this compound and other Complex III inhibitors within the mitochondrial respiratory chain, as well as the molecular basis for resistance.

G Mitochondrial Complex III Inhibition and Resistance cluster_complex_iii Cytochrome bc1 Complex (Complex III) Qo_site Qo Site (Quinone outside) Qi_site Qi Site (Quinone inside) This compound This compound (QoSI - FRAC 45) This compound->Qo_site Inhibits QoI QoI Fungicides (e.g., Azoxystrobin) (FRAC 11) QoI->Qo_site Inhibits QiI QiI Fungicides (e.g., Cyazofamid) (FRAC 21) QiI->Qi_site Inhibits S34L S34L/S33L S34L->this compound Confers Resistance To G143A G143A G143A->QoI Confers Resistance To L201S L201S L201S->QiI Confers Resistance To G Experimental Workflow for Fungicide Cross-Resistance Studies start Start: Field observation of reduced fungicide efficacy isolate_pathogen Isolate Pathogen from infected tissue start->isolate_pathogen establish_cultures Establish Pure Cultures of the pathogen isolate_pathogen->establish_cultures in_vitro_assay In Vitro Sensitivity Assay (e.g., Leaf Disc or Mycelial Growth) establish_cultures->in_vitro_assay determine_ec50 Determine EC50 / MIC values for multiple fungicides in_vitro_assay->determine_ec50 identify_resistant Identify Resistant and Sensitive Isolates determine_ec50->identify_resistant molecular_analysis Molecular Analysis identify_resistant->molecular_analysis cross_resistance_analysis Analyze for Cross-Resistance (correlate EC50 values) identify_resistant->cross_resistance_analysis dna_extraction DNA Extraction molecular_analysis->dna_extraction If resistance is found pcr_sequencing PCR Amplification and Sequencing of Target Gene (e.g., cytochrome b) dna_extraction->pcr_sequencing identify_mutations Identify Resistance-Conferring Mutations pcr_sequencing->identify_mutations identify_mutations->cross_resistance_analysis conclusion Conclusion on Cross-Resistance Profile and Resistance Mechanism cross_resistance_analysis->conclusion

References

Ametoctradin: A Comparative Performance Analysis in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

Ametoctradin is a systemic fungicide belonging to the triazolopyrimidine chemical class, specifically functioning as a Quinone outside Inhibitor (QoSI).[1] It is widely utilized in agriculture to manage diseases caused by oomycete fungi, such as downy mildew and late blight, in a variety of crops.[1][2] This guide provides an objective comparison of this compound's performance with alternative fungicides, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungal cells.[1] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][4][5] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[3][6] This mode of action is particularly effective against the motile zoospore stage of oomycetes, preventing their differentiation, release, and germination.[6][7] Its novel binding site within Complex III means it can be effective against fungal strains that have developed resistance to other fungicide classes like phenylamides, QoIs, and carboxylic acid amides.[8][9]

cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III (cytochrome bc1 complex) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Fungal_Cell_Death Fungal Cell Death Complex_III->Fungal_Cell_Death   Energy Depletion ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Treatments B Select Uniform Field Site A->B C Determine Plot Layout (Randomized Block) B->C D Establish Plots & Mark Treatments C->D Implementation E Calibrate & Apply Fungicides D->E F Include Untreated Control E->F G Assess Disease Severity at Intervals F->G Evaluation H Measure Crop Yield G->H I Statistical Analysis (e.g., ANOVA, Tukey's Test) H->I

References

Independent Validation of Ametoctradin's Mode of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ametoctradin's performance against other fungicidal alternatives. It includes a comprehensive overview of its mode of action, supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.

This compound is a fungicide belonging to the triazolopyrimidine class of chemicals, demonstrating high efficacy against Oomycete pathogens, such as Phytophthora species and downy mildews.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration, a critical process for energy production in fungal cells.[3][4] This guide delves into the independent validation of this mechanism and compares it with other fungicides targeting similar or different cellular processes.

Comparative Analysis of Fungicidal Efficacy

The efficacy of this compound and its alternatives is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. The following tables summarize the EC50 values for this compound and selected alternative fungicides against various Oomycete pathogens.

FungicideTarget PathogenEC50 (µg/mL)Reference
This compound Phytophthora litchii0.108 ± 0.008[5]
This compound + Dimethomorph Phytophthora nicotianae (Mycelial Growth)0.393[6]
This compound + Dimethomorph Phytophthora nicotianae (Sporangium Formation)0.005 (EC50)[6]
Azoxystrobin (Strobilurin) Phytophthora infestans<0.01[7]
Cyazofamid Phytophthora infestans0.008 - 0.2[8]
Cyazofamid Phytophthora capsici3.8 - >100[9]
Dimethomorph Phytophthora infestans (Mycelial Growth)0.40 ± 0.02[9]
Dimethomorph Phytophthora infestans (Zoospore Encystment)<0.10[10]
Dimethomorph Phytophthora infestans (Cyst Germination)<0.10[10]
Dimethomorph Phytophthora nagaii0.68215[11]

Table 1: Comparative Efficacy (EC50) of this compound and Alternatives Against Phytophthora Species.

Understanding the Modes of Action

This compound and its comparators employ distinct mechanisms to inhibit fungal growth. This compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][12] It specifically targets the Qo (Quinone outside) site of this complex, thereby disrupting ATP synthesis.[12] Notably, its binding mode differs from that of strobilurin fungicides, which also target the Qo site.[13][14] This difference is significant as it results in a lack of cross-resistance with strobilurins.[3]

Alternatives to this compound include:

  • Strobilurins (e.g., Azoxystrobin): This class of fungicides also inhibits Complex III at the Qo site, blocking electron transfer and halting energy production.[13][15][16]

  • Cyazofamid: This fungicide targets Complex III as well, but at the Qi (Quinone inside) site, providing an alternative mechanism for disrupting mitochondrial respiration.[17][18][19][20][21]

  • Dimethomorph: Unlike the others, Dimethomorph disrupts the formation of the fungal cell wall, a mode of action independent of mitochondrial respiration.[22][23][24][25][26]

Visualizing the Mechanisms

To illustrate these distinct modes of action, the following diagrams depict the targeted signaling pathways.

cluster_ETC Mitochondrial Electron Transport Chain cluster_C3 Complex III Inhibition cluster_CellWall Cell Wall Synthesis Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase This compound This compound This compound->Complex_III Qo site Strobilurins Strobilurins Strobilurins->Complex_III Qo site Cyazofamid Cyazofamid Cyazofamid->Complex_III Qi site Cellulose_Synthase Cellulose Synthase Cell_Wall Fungal Cell Wall Cellulose_Synthase->Cell_Wall Cellulose synthesis Dimethomorph Dimethomorph Dimethomorph->Cellulose_Synthase Inhibits

Figure 1: Modes of Action of this compound and Alternatives. This diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound, Strobilurins, and Cyazofamid, and the disruption of cell wall synthesis by Dimethomorph.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for key in vitro assays used to evaluate fungicide efficacy.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) or a suitable medium for the target oomycete.
  • Autoclave the medium and allow it to cool to approximately 50-60°C.
  • Add the test fungicide at various concentrations to the molten agar. A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then diluted.
  • Pour the amended agar into sterile Petri dishes and allow them to solidify. A control set of plates should be prepared with the solvent alone.

2. Inoculation:

  • From a young, actively growing culture of the target oomycete, cut mycelial plugs (typically 5 mm in diameter) from the colony margin using a sterile cork borer.
  • Place one mycelial plug in the center of each fungicide-amended and control plate.

3. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the target oomycete (e.g., 20-25°C) in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.
  • The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[27][28][29][30]

Mitochondrial Respiration Inhibition Assay

This assay directly measures the effect of a fungicide on the oxygen consumption rate of fungal mitochondria.

1. Mitochondrial Isolation (Optional):

  • For a more direct assessment, mitochondria can be isolated from fungal mycelium through differential centrifugation. However, assays can also be performed on whole cells or protoplasts.

2. Assay Setup:

  • A common method utilizes a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.
  • Fungal protoplasts or isolated mitochondria are seeded into a specialized microplate.
  • The cells or mitochondria are incubated in a specific assay medium.

3. Fungicide Treatment:

  • The test fungicide is injected into the wells at various concentrations.

4. Measurement of Oxygen Consumption:

  • The Seahorse analyzer measures the OCR before and after the addition of the fungicide.
  • Inhibitors of different complexes of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) can be used as controls to confirm the target of the test fungicide.

5. Data Analysis:

  • The percentage of inhibition of mitochondrial respiration is calculated by comparing the OCR of treated samples to that of untreated controls.
  • IC50 values (the concentration causing 50% inhibition) can be determined from the dose-response curve.

Zoospore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of motile zoospores, a critical stage in the oomycete life cycle.

1. Zoospore Production:

  • Induce the production and release of zoospores from sporangia of the target oomycete. This is typically achieved by placing mature sporangia in cold, sterile water.

2. Assay Preparation:

  • Prepare a suspension of zoospores in sterile water or a suitable buffer.
  • In a multi-well plate, add the zoospore suspension to wells containing various concentrations of the test fungicide.

3. Incubation:

  • Incubate the plates at a suitable temperature (e.g., 20°C) for a period that allows for germination in the control wells (typically a few hours).

4. Microscopic Observation:

  • After incubation, observe the zoospores under a microscope.
  • A zoospore is considered germinated if it has produced a germ tube.

5. Data Analysis:

  • For each treatment and control, count the number of germinated and non-germinated zoospores in several microscopic fields.
  • Calculate the percentage of germination inhibition for each fungicide concentration.
  • Determine the EC50 value from the resulting dose-response curve.[29]

Conclusion

The independent validation of this compound's mode of action confirms its role as a potent inhibitor of mitochondrial Complex III at the Qo site. Its distinct binding mechanism offers a valuable tool for managing fungicide resistance, particularly in pathogens that have developed resistance to strobilurins. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate and utilize this compound and its alternatives in the development of effective disease management strategies.

References

Ametoctradin's Impact on Soil Microorganisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide ametoctradin's effects on non-target soil microorganisms. Its performance is contrasted with other commonly used fungicides, supported by experimental data. This document is intended to inform researchers and professionals in drug development and environmental science about the ecological implications of these agricultural chemicals.

Executive Summary

This compound, a triazolopyrimidine fungicide, is effective against Oomycete pathogens. Its environmental fate is of considerable interest, particularly its impact on the soil microbiome, which is crucial for soil health and ecosystem stability. This guide synthesizes available research to compare the effects of this compound and other fungicides on key soil microbial parameters. While quantitative data on this compound's direct impact on specific soil enzyme activities are limited, studies on its influence on microbial community structure provide valuable insights. In contrast, more extensive quantitative data are available for other fungicides like azoxystrobin, tebuconazole, and boscalid, allowing for a more direct comparison of their enzymatic inhibition or stimulation.

Comparative Analysis of Fungicide Effects on Soil Microbial Parameters

The following tables summarize the quantitative effects of this compound and alternative fungicides on non-target soil microorganisms.

Table 1: Effect of this compound on Soil Microbial Community Structure

Microbial GroupEffectObservation
Overall Microbial DiversityDecreaseA significant decrease in microbial diversity has been observed in soils treated with this compound[1][2].
BurkholderialesIncreaseAn increase in the relative abundance of Burkholderiales, a bacterial order known to contain xenobiotic-degrading microorganisms, has been noted following this compound application[1][2].
OomycetesDecreaseThis compound treatment leads to a significant reduction in the target Oomycetes population in the soil[1].

Table 2: Comparative Effects of Fungicides on Soil Enzyme Activities

FungicideEnzymeConcentrationIncubation TimeEffect (% Inhibition/Stimulation)
Azoxystrobin Dehydrogenase32.92 mg/kg60 days-3.75%[3]
Urease32.92 mg/kg90 days-18.88%[3]
Alkaline Phosphatase32.92 mg/kg30 days-11.45%[3]
Acid Phosphatase22.50 mg/kgNot Specified-20.45%[4]
Tebuconazole Dehydrogenase5, 50, 500 mg/kg90 daysInhibition observed[5]
Urease7.5 and 10.0 kg/ha 20+ daysInhibition observed[6]
Phosphatase7.5 and 10.0 kg/ha 20+ daysInhibition observed[6]
Boscalid Phosphatase10-200 mg/kg60 daysInhibition (lowest activity was 48.3% of control)[7][8]
β-D-glucosidase10-200 mg/kg35-60 daysInhibition[7][8]
Phenol oxidase100-200 mg/kg7 daysInhibition[7][8]
Peroxidase100-200 mg/kg7 daysInhibition[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Assessment of Fungicide Effects on Soil Microbial Community Structure

This protocol outlines the steps for analyzing changes in the soil microbial community following fungicide application using high-throughput sequencing.

  • Soil Sampling and Treatment:

    • Collect soil samples from the target field.

    • Sieve the soil to remove large debris.

    • Treat soil microcosms with the fungicide at desired concentrations (e.g., recommended field rate and 10x field rate). Include an untreated control.

    • Incubate the microcosms under controlled conditions (temperature and moisture).

    • Collect soil samples at specified time points (e.g., 0, 7, 14, 30 days).

  • DNA Extraction:

    • Extract total microbial DNA from soil samples using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and gel electrophoresis.

  • PCR Amplification and Sequencing:

    • Amplify the 16S rRNA gene for bacteria and the ITS region for fungi using specific primers with barcode sequences for sample identification.

    • Perform PCR in triplicate for each sample to minimize bias.

    • Pool the PCR products and purify them.

    • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing data to remove low-quality reads and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).

    • Assign taxonomy to the OTUs by comparing them against a reference database (e.g., Greengenes for bacteria, UNITE for fungi).

    • Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity to assess changes in community composition.

    • Perform statistical analyses to identify significant differences between treatments.

Protocol 2: Soil Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenase, an intracellular enzyme indicative of overall microbial activity.

  • Reagents:

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3% w/v)

    • Tris buffer (pH 7.4)

    • Methanol or Ethanol for extraction

  • Procedure:

    • To 1 g of fresh soil in a test tube, add 1 mL of 3% TTC solution and 2.5 mL of Tris buffer.

    • Incubate the tubes in the dark at 37°C for 24 hours.

    • After incubation, add 10 mL of methanol or ethanol to extract the triphenyl formazan (TPF) formed.

    • Shake the tubes for 1 hour and then centrifuge to pellet the soil.

    • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

    • A standard curve using known concentrations of TPF is used to quantify the results.

Protocol 3: Soil Urease Activity Assay

This assay quantifies the activity of urease, an enzyme involved in nitrogen cycling.

  • Reagents:

    • Urea solution (10%)

    • Phosphate buffer (pH 6.7)

    • Potassium chloride (KCl) solution (2 M)

    • Indophenol reagents

  • Procedure:

    • To 5 g of soil in a flask, add 2.5 mL of urea solution and 20 mL of phosphate buffer.

    • Incubate the flasks at 37°C for 2 hours.

    • After incubation, add 50 mL of 2 M KCl solution and shake for 30 minutes to extract the ammonium produced.

    • Filter the soil suspension.

    • Determine the ammonium concentration in the filtrate colorimetrically using the indophenol blue method.

Protocol 4: Soil Phosphatase Activity Assay

This assay measures the activity of phosphatases, enzymes that mineralize organic phosphorus.

  • Reagents:

    • p-Nitrophenyl phosphate (PNP) solution (substrate)

    • Modified universal buffer (MUB) of a specific pH for acid or alkaline phosphatase

    • Calcium chloride (CaCl2) solution

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • To 1 g of soil in a test tube, add 4 mL of MUB and 1 mL of PNP solution.

    • Incubate at 37°C for 1 hour.

    • After incubation, stop the reaction by adding 1 mL of CaCl2 and 4 mL of NaOH.

    • Filter the suspension.

    • Measure the absorbance of the yellow-colored p-nitrophenol released in the filtrate at 400 nm.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound's effects on soil microorganisms.

Ametoctradin_Degradation_Pathway This compound This compound M650F01 M650F01 (ω-hetarylbutanoic acid) This compound->M650F01 Oxidation M650F02 M650F02 (ω-hetarylpropanoic acid) M650F01->M650F02 M650F03 M650F03 (hetarylacetic acid) M650F02->M650F03 M650F04 M650F04 (hetarylcarboxylic acid) M650F03->M650F04 CO2 CO2 M650F04->CO2 Mineralization Biomass Incorporation into Biomass/Humus M650F04->Biomass

This compound aerobic soil degradation pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_downstream Downstream Analysis Soil_Collection Soil Collection and Sieving Microcosm_Setup Microcosm Setup Soil_Collection->Microcosm_Setup Fungicide_Application Fungicide Application (this compound & Alternatives) Microcosm_Setup->Fungicide_Application Soil_Sampling Soil Sampling (Time Course) Fungicide_Application->Soil_Sampling DNA_Extraction DNA Extraction Soil_Sampling->DNA_Extraction Enzyme_Assays Enzyme Activity Assays (Dehydrogenase, Urease, Phosphatase) Soil_Sampling->Enzyme_Assays Sequencing 16S rRNA & ITS Sequencing DNA_Extraction->Sequencing Spectrophotometry Spectrophotometric Measurement Enzyme_Assays->Spectrophotometry Data_Analysis Bioinformatic & Statistical Analysis Sequencing->Data_Analysis Spectrophotometry->Data_Analysis

Workflow for assessing fungicide effects on soil microbes.

References

Evaluating the specificity of Ametoctradin against different fungal classes

Author: BenchChem Technical Support Team. Date: November 2025

Ametoctradin stands as a highly specific fungicide, demonstrating potent activity primarily against Oomycetes, a class of destructive plant pathogens. Its unique mode of action, targeting the mitochondrial respiratory chain, renders it largely ineffective against other major fungal classes such as Ascomycetes and Basidiomycetes. This guide provides a comprehensive evaluation of this compound's specificity, supported by available data and detailed experimental methodologies.

This compound is a novel fungicide belonging to the triazolopyrimidine chemical class.[1] Its primary application in agriculture is for the control of diseases caused by Oomycetes, such as downy mildew and late blight, in a variety of crops.[1][2] The fungicide's efficacy stems from its ability to inhibit Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain in these organisms.[1][3][4] This inhibition disrupts the production of ATP, the essential energy currency of the cell, leading to the cessation of growth and eventual death of the pathogen.[2]

Comparative Efficacy Against Fungal Classes

This compound's fungicidal activity is markedly specific to the class Oomycetes. While quantitative data for its efficacy against Ascomycetes and Basidiomycetes is scarce in publicly available literature, likely due to its targeted nature, the consistent reporting of its narrow spectrum of activity underscores its specificity.

Data Presentation

Fungal ClassTarget PathogensEfficacy (EC50/MIC)Supporting Evidence
Oomycetes Phytophthora spp., Plasmopara viticola (downy mildew), Pseudoperonospora cubensisHigh efficacy reported. For instance, studies on Phytophthora litchii have established baseline sensitivity.Extensive documentation of its effectiveness in controlling Oomycete-related diseases.[1][5][6]
Ascomycetes e.g., Aspergillus spp., Fusarium spp.Not reported to be effective.The mode of action and binding site of this compound are highly specific to the mitochondrial complex III of Oomycetes.[4][5]
Basidiomycetes e.g., Puccinia spp. (rusts), Ustilago spp. (smuts)Not reported to be effective.This compound's development and registration are focused on its anti-Oomycete activity.[1][5]

Mechanism of Action: Targeting Mitochondrial Respiration

This compound's mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] It binds to the Qo (Quinone outside) site of cytochrome b, although some research suggests a possible dual interaction with both the Qo and Qi (Quinone inside) sites.[3][7] This binding blocks the transfer of electrons, which is a critical step in the production of ATP. The disruption of the energy supply ultimately leads to the death of the Oomycete pathogen. The specificity of this compound is attributed to differences in the binding site within the cytochrome bc1 complex between Oomycetes and other fungi.[4]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits

Caption: this compound's inhibition of Complex III in the mitochondrial electron transport chain.

Experimental Protocols

Evaluating the specificity of a fungicide like this compound involves a series of in vitro assays to determine its efficacy against a range of representative fungal species from different classes.

1. Fungal Isolates and Culture Conditions:

  • Oomycetes: Phytophthora infestans, Plasmopara viticola

  • Ascomycetes: Aspergillus niger, Fusarium oxysporum

  • Basidiomycetes: Rhizoctonia solani, Puccinia recondita (requires specific in planta assays)

Isolates are maintained on appropriate solid media, such as potato dextrose agar (PDA) for most fungi and V8 juice agar for many Oomycetes. Cultures are incubated under optimal temperature and light conditions for each species.

2. In Vitro Fungicide Sensitivity Assay (Agar Dilution Method):

  • Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted.

  • Amendment of Growth Medium: The this compound dilutions are added to the molten agar medium at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature for each fungus.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of EC50: The effective concentration required to inhibit 50% of the mycelial growth (EC50) is calculated by probit analysis or by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

cluster_Workflow Experimental Workflow for Fungicide Specificity Testing Start Start Prep_Fungi Prepare Fungal Cultures (Oomycetes, Ascomycetes, Basidiomycetes) Start->Prep_Fungi Prep_Fungicide Prepare Serial Dilutions of this compound Start->Prep_Fungicide Inoculate Inoculate Plates with Fungal Mycelial Plugs Prep_Fungi->Inoculate Amend_Media Amend Agar Media with Fungicide Dilutions Prep_Fungicide->Amend_Media Amend_Media->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate EC50 Values Measure->Calculate Compare Compare EC50 Values Across Fungal Classes Calculate->Compare End End Compare->End

Caption: Workflow for in vitro evaluation of this compound's fungicidal specificity.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a highly specific fungicide with a narrow spectrum of activity, primarily targeting Oomycetes. Its unique mode of action, inhibiting the mitochondrial bc1 complex, provides an effective tool for managing diseases caused by this important class of plant pathogens. For researchers and drug development professionals, this compound serves as an excellent example of a target-specific fungicide, and its mechanism can be a valuable reference for the development of new antifungal agents. The lack of significant activity against Ascomycetes and Basidiomycetes makes it a suitable component in integrated pest management (IPM) programs where the preservation of non-target fungal species may be desirable.

References

Comparative Transcriptomic Analysis of Ametoctradin-Treated Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Ametoctradin on fungi. Due to a lack of publicly available transcriptomic data specifically for this compound, this guide extrapolates its likely effects based on its known mode of action and compares them with the documented transcriptomic impacts of other fungicides, particularly those that also target mitochondrial respiration.

This compound is a potent inhibitor of the mitochondrial bc1 complex (Complex III), a critical component of the electron transport chain in fungi. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death. While direct transcriptomic studies on this compound's effects are not yet available in the public domain, we can infer its impact by examining the transcriptomic responses of fungi to other Quinone outside Inhibitors (QoIs) that share the same target. This guide will also draw comparisons with fungicides possessing different modes of action to provide a broader context for understanding the cellular response to antifungal agents.

Comparative Transcriptomic Effects of Fungicides

The following table summarizes the known transcriptomic effects of different fungicide classes on fungi. The projected effects of this compound are inferred from studies on other QoI fungicides that target the same mitochondrial complex.

Fungicide ClassMode of ActionKey Affected Pathways (Transcriptomic Data)Representative Fungi StudiedReference Genes for qPCR Validation
Quinone outside Inhibitors (QoIs) (e.g., this compound, Azoxystrobin, Pyraclostrobin) Inhibition of mitochondrial complex III Energy Metabolism: Downregulation of genes involved in the TCA cycle and oxidative phosphorylation. Upregulation of genes related to alternative energy pathways (e.g., glycolysis).Oxidative Stress Response: Upregulation of genes encoding antioxidant enzymes (e.g., superoxide dismutase, catalase).Cell Wall Integrity: Altered expression of genes involved in cell wall biosynthesis and remodeling.Drug Efflux: Upregulation of ABC and MFS transporter genes.Corynespora cassiicola (Trifloxystrobin)sdhB (Succinate dehydrogenase subunit B), cytB (Cytochrome b), atp6 (ATP synthase subunit 6)
Sterol Demethylation Inhibitors (DMIs) (e.g., Prochloraz) Inhibition of ergosterol biosynthesis (CYP51) Sterol Biosynthesis: Upregulation of genes in the ergosterol biosynthesis pathway (a compensatory response).Membrane Stress: Altered expression of genes related to membrane composition and transport.Oxidative Stress: Upregulation of oxidative stress response genes.Penicillium italicumcyp51A, erg11 (Ergosterol biosynthesis genes)
Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Benzovindiflupyr, Boscalid) Inhibition of mitochondrial complex II Energy Metabolism: Downregulation of genes in the TCA cycle.Alternative Respiration: Upregulation of genes for alternative oxidase (AOX).Cell Membrane Damage (Benzovindiflupyr): Upregulation of genes associated with membrane repair.Colletotrichum siamense, C. nymphaeaesdhA, sdhB, sdhC, sdhD (Succinate dehydrogenase subunits)

Experimental Protocols

A generalized workflow for the comparative transcriptomic analysis of fungicide-treated fungi is outlined below. Specific details may vary based on the fungal species and experimental setup.

Fungal Culture and Fungicide Treatment
  • Fungal Strain: Use a well-characterized, wild-type fungal strain (e.g., Phytophthora infestans, Plasmopara viticola).

  • Culture Conditions: Grow the fungus in a suitable liquid or solid medium under optimal temperature and light conditions.

  • Fungicide Treatment: Expose the fungal cultures to the fungicide of interest at a predetermined concentration (e.g., EC50 value) for a specific duration. Include a control group treated with the solvent used to dissolve the fungicide.

  • Harvesting: Harvest the mycelia by filtration or centrifugation, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an A260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.

Library Preparation and Sequencing
  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Read Mapping: Align the trimmed reads to a reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the fungicide-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform functional annotation of the DEGs using databases like Gene Ontology (GO) and KEGG. Identify enriched pathways and biological processes using tools like DAVID or clusterProfiler.

Visualizations

Signaling Pathway of Mitochondrial Respiration Inhibition

G This compound's Impact on Mitochondrial Respiration cluster_etc Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone Pool ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leakage ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase Q->ComplexIII CytC->ComplexIV This compound This compound This compound->ComplexIII Inhibition ATP ATP ATP_Synthase->ATP G Experimental Workflow cluster_exp Experimental Phase cluster_seq Sequencing Phase cluster_analysis Data Analysis Phase Culture Fungal Culture Treatment Fungicide Treatment (this compound vs. Alternatives) Culture->Treatment Harvest Mycelia Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis G Cellular Response to Mitochondrial Inhibition cluster_primary Primary Effects cluster_secondary Secondary Transcriptomic Responses cluster_outcome Cellular Outcome Mito_Inhibition Mitochondrial Respiration Inhibition (e.g., by this compound) ATP_Depletion ATP Depletion Mito_Inhibition->ATP_Depletion ROS_Increase Increased ROS Production Mito_Inhibition->ROS_Increase Efflux_Pumps Upregulation of Drug Efflux Pumps Mito_Inhibition->Efflux_Pumps Energy_Metabolism Upregulation of Alternative Energy Pathways ATP_Depletion->Energy_Metabolism Cell_Wall Altered Expression of Cell Wall Genes ATP_Depletion->Cell_Wall Oxidative_Stress Upregulation of Antioxidant Genes ROS_Increase->Oxidative_Stress Growth_Inhibition Fungal Growth Inhibition / Cell Death Energy_Metabolism->Growth_Inhibition Oxidative_Stress->Growth_Inhibition Cell_Wall->Growth_Inhibition Efflux_Pumps->Growth_Inhibition Modulates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.